molecular formula C3H6BrFO B1628113 1-Bromo-3-fluoropropan-2-ol CAS No. 2107-08-6

1-Bromo-3-fluoropropan-2-ol

Cat. No.: B1628113
CAS No.: 2107-08-6
M. Wt: 156.98 g/mol
InChI Key: VOUMDHWNLNQWDT-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoropropan-2-ol is a useful research compound. Its molecular formula is C3H6BrFO and its molecular weight is 156.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrFO/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMDHWNLNQWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619873
Record name 1-Bromo-3-fluoropropan-2-ol
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Molecular Weight

156.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-08-6
Record name 1-Bromo-3-fluoropropan-2-ol
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Record name 1-bromo-3-fluoropropan-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 1-Bromo-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-3-fluoropropan-2-ol is a trifunctional synthetic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a hydroxyl group on a three-carbon chain, offers a versatile platform for introducing fluorinated motifs into complex molecules. The strategic incorporation of fluorine is a well-established strategy for enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, core reactivity, and synthetic utility of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical and Spectroscopic Profile

Molecular Structure and Key Features

The structure of this compound (C₃H₆BrFO) is characterized by a central carbon (C2) that is a stereocenter and bears a hydroxyl group. This carbon is flanked by a bromomethyl group (C1) and a fluoromethyl group (C3). The molecule's reactivity is governed by the interplay of these three functional groups:

  • C-Br Bond: The carbon-bromine bond is highly polarized, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack. Bromine is an excellent leaving group, facilitating substitution reactions.[4]

  • C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride a poor leaving group under typical conditions. The high electronegativity of fluorine influences the electronic properties of the entire molecule.

  • -OH Group: The secondary alcohol at C2 can act as a nucleophile, a proton donor, or be oxidized to a ketone. Its presence is crucial for intramolecular reactions.

Tabulated Physicochemical Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₃H₆BrFOPubChem[5]
Molecular Weight 156.98 g/mol PubChem[5]
Appearance Combustible liquid (predicted)ECHA[5]
Exact Mass 155.95861 DaPubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Rotatable Bond Count 2PubChem[5]
Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected spectroscopic features are as follows:

  • ¹H NMR: The spectrum would show complex splitting patterns due to H-H and H-F coupling. The proton on C2 (CH-OH) would appear as a multiplet. The diastereotopic protons on C1 (CH₂Br) and C3 (CH₂F) would each appear as multiplets, further split by the adjacent protons and, in the case of C3 protons, the fluorine atom. The hydroxyl proton would appear as a broad singlet, which can be exchanged with D₂O.

  • ¹³C NMR: Three distinct signals are expected for the three carbon atoms. The carbon bearing the bromine (C1) would be in the range of 30-40 ppm. The carbon with the hydroxyl group (C2) would be around 60-70 ppm. The carbon attached to fluorine (C3) would be the most downfield, typically in the 80-90 ppm range, and would appear as a doublet due to one-bond C-F coupling.

  • ¹⁹F NMR: A single resonance, likely a triplet of triplets due to coupling with the protons on C2 and C3, would confirm the presence of the fluorine atom.

  • IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the alcohol. Strong C-F stretching bands would appear in the 1000-1100 cm⁻¹ region, and the C-Br stretch would be observed at lower wavenumbers, typically 500-600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M and M+2). Key fragmentation patterns would involve the loss of Br, H₂O, and CH₂F.

Core Reactivity and Mechanistic Insights

The Interplay of Functional Groups

The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The C1 carbon is the primary site for nucleophilic attack due to the excellent leaving group ability of bromide. The hydroxyl group at C2 can be deprotonated under basic conditions to form an alkoxide, which can then act as an intramolecular nucleophile. The C-F bond remains largely unreactive under standard nucleophilic substitution conditions.

Nucleophilic Substitution at C1

The most common reaction involving this substrate is the Sₙ2 displacement of the bromide by a wide range of nucleophiles. This reaction allows for the attachment of various functionalities at the C1 position while retaining the fluorohydrin motif.

  • Causality of Experimental Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. A non-nucleophilic base may be required if the nucleophile is an alcohol or thiol to deprotonate it first.

G cluster_reactants Reactants cluster_products Products Reactant This compound TransitionState Sₙ2 Transition State Reactant->TransitionState Attack at C1 Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product Substituted Fluoropropanol LeavingGroup Bromide (Br⁻) TransitionState->Product TransitionState->LeavingGroup caption Workflow: Nucleophilic Substitution (Sₙ2) G Start This compound Alkoxide Intermediate Alkoxide Start->Alkoxide + Base - H₂ Base Base (e.g., NaH) Epoxide 2-(Fluoromethyl)oxirane (Epifluorohydrin) Alkoxide->Epoxide Intramolecular Sₙ2 - Br⁻ Byproduct NaBr + H₂ caption Mechanism: Epoxide Formation

Caption: Mechanism: Epoxide Formation.

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation to yield the volatile 2-(fluoromethyl)oxirane.

Key Synthetic Applications in Drug Development

The fluorohydrin motif and the versatile epifluorohydrin intermediate derived from this compound are valuable in medicinal chemistry. The introduction of fluorine can block metabolic oxidation at or near the fluorine-bearing carbon, a critical strategy for improving a drug's pharmacokinetic profile.

Case Study: Synthesis of a Hypothetical Drug Candidate

The following workflow illustrates how this compound can be used in a multi-step synthesis. In this example, an aromatic amine, a common core in many pharmaceuticals, is used to open the derived epoxide, leading to a key intermediate.

G cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Nucleophilic Opening cluster_step3 Step 3: Further Functionalization A This compound B 2-(Fluoromethyl)oxirane A->B Base (NaH) D Key Intermediate (Amino Fluorohydrin) B->D C Aromatic Amine (Ar-NH₂) C->D E Final Drug Candidate D->E Acylation, etc. caption Workflow: Multi-step Synthesis

Caption: Workflow: Multi-step Synthesis.

Handling, Safety, and Storage

Material Safety Data Sheet (MSDS) Synopsis

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: It is classified as toxic if swallowed and causes skin and eye irritation. [5]It may also cause respiratory irritation. [5]All handling should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Recommended Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis. Its distinct functional groups allow for selective transformations, most notably nucleophilic substitution and intramolecular cyclization to the key epifluorohydrin intermediate. For medicinal chemists and drug development professionals, this compound provides a reliable and efficient route to introduce the advantageous fluorohydrin moiety into bioactive molecules, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Proper understanding of its reactivity and adherence to safety protocols are paramount to harnessing its full synthetic potential.

References

  • Australian Government Department of Health. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-3-fluoropropane. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-3-FLUOROPROPANE | CAS 352-91-0. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 1-Bromo-3-fluoropropane | CAS#:352-91-0. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • PubChem. (n.d.). Propane, 1-bromo-3-fluoro-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-fluoropropan-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Bromo-3-fluoropropane (CAS 352-91-0). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol. Retrieved from [Link]

  • PMC - NIH. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

  • PMC. (2025, August 21). Indeno[2,1‐c]fluorene Quasic[4]irculenes Through Intramolecular Cyclization. Retrieved from [Link]

  • MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]

  • Royal Society of Chemistry. (2020, September 2). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Retrieved from [Link]

  • (2020, November 2). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

Strategic Utilization of 1-Bromo-3-fluoropropan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-3-fluoropropan-2-ol (CAS: 2107-08-6) is a high-value bifunctional C3 building block used to introduce fluorinated motifs into bioactive small molecules. Distinguished by its dual electrophilic potential (alkyl bromide and secondary alcohol) and the metabolic resilience of the C-F bond, it serves as a critical "linchpin" in the synthesis of fluorinated beta-adrenergic antagonists , oxazolidinone antibiotics , and PET radiotracer standards .

This guide details the technical applications of this scaffold, moving beyond simple alkylation to explore its role in divergent synthesis and structure-activity relationship (SAR) optimization via "fluorine scanning."

Part 1: Chemical Profile & Reactivity Matrix

Structural Analysis

The molecule features three distinct functional sites, creating a hierarchy of reactivity that medicinal chemists can exploit for regioselective transformations.

FeatureMoietyReactivity ProfileMedicinal Utility
Site A C-Br BondPrimary Electrophile. High susceptibility to SN2 displacement or base-mediated cyclization.Leaving group for coupling to pharmacophores (phenols, amines).
Site B C-F BondMetabolic Shield. High bond dissociation energy (approx. 116 kcal/mol). Inert to most nucleophilic conditions used here.Blocks metabolic hydroxylation; modulates pKa and lipophilicity.
Site C Secondary -OHNucleophile/Latent Electrophile. Can be activated (mesylated) or act as a nucleophile in intramolecular cyclization.Precursor to epoxides; hydrogen bond donor in final drug targets.
The "Fluorine Effect" in Drug Design

Substituting a hydrogen or hydroxyl group with the fluoromethyl moiety derived from this building block often yields:

  • Enhanced Metabolic Stability: The C-F bond resists cytochrome P450 oxidation at the terminal carbon.

  • Lipophilicity Modulation: Fluorine increases logP, potentially improving blood-brain barrier (BBB) penetration for CNS-active beta-blockers.

  • Conformational Locking: The gauche effect of fluorine can restrict the conformational flexibility of the propyl chain, locking the drug into a bioactive conformation.

Part 2: Core Synthetic Applications

The Gateway Transformation: Synthesis of Epifluorohydrin

The most pivotal application of this compound is its conversion to epifluorohydrin (2-(fluoromethyl)oxirane) . While epichlorohydrin is a commodity chemical, the fluorinated analog is a high-value intermediate for accessing chiral fluorinated drugs.

Mechanism: Treatment with a mild base (e.g., K₂CO₃ or NaOH) induces deprotonation of the secondary alcohol. The resulting alkoxide performs an intramolecular SN2 attack on the adjacent carbon, displacing the bromide (a superior leaving group to chloride) to close the oxirane ring.

Expert Insight: Using the bromo analog instead of the chloro analog allows for cyclization under milder conditions (lower temperature, weaker bases), which preserves stereochemistry if starting from enantiopure material.

Epifluorohydrin_Synthesis Start This compound Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation Base Base (K2CO3/NaOH) Base->Intermediate Product Epifluorohydrin (2-(fluoromethyl)oxirane) Intermediate->Product Intramolecular SN2 (Cyclization)

Figure 1: Base-mediated conversion to the reactive epoxide intermediate.

Synthesis of Fluorinated Beta-Blockers

Beta-blockers typically feature an aryloxypropanolamine pharmacophore. Introducing fluorine into this chain can alter receptor binding kinetics and metabolic half-life.

Protocol Strategy:

  • In-situ Epoxidation: this compound is treated with the target phenol (e.g., 1-naphthol for propranolol analogs) in the presence of base.

  • Ring Opening: The phenol attacks the in-situ generated epifluorohydrin (or directly displaces Br) to form a 1-aryloxy-3-fluoro-2-propanol .

  • Amination (Alternative Route): Alternatively, the epoxide is isolated and opened with an amine (e.g., isopropylamine) to generate the final drug candidate.

Key Advantage: This method yields a "fluorine-scanned" analog where the terminal methyl group of the standard propyl chain is replaced by a fluoromethyl group.

Accessing Oxazolidinone Antibiotics (Linezolid Analogs)

Oxazolidinones (e.g., Linezolid) rely on a specific C5-side chain for antibacterial activity.[1] this compound provides a direct route to 5-(fluoromethyl)oxazolidin-2-ones .

Workflow:

  • Reaction with an aryl isocyanate or carbamate yields the oxazolidinone ring.

  • The fluoromethyl group remains intact, providing a steric and electronic mimic of the acetamidomethyl group found in Linezolid, potentially overcoming resistance mechanisms.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Epifluorohydrin (In-Situ) and Phenolic Coupling

Target: Synthesis of 1-(2-allylphenoxy)-3-fluoro-2-propanol (Generic Beta-Blocker Intermediate)

Reagents:

  • This compound (1.0 equiv)

  • Phenol derivative (e.g., 2-allylphenol) (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: Acetone or Acetonitrile (Dry)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the phenol derivative and anhydrous acetone under N₂ atmosphere.

  • Base Addition: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Add this compound dropwise via syringe. The reaction is exothermic; cooling to 0°C may be required for large scales.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours. Monitor by TLC (SiO₂, Hexane:EtOAc) or LC-MS.

    • Mechanistic Note: The reaction proceeds via the transient formation of epifluorohydrin, which is immediately opened by the phenoxide nucleophile at the less substituted carbon.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄. Purify via flash column chromatography.

Yield Expectation: 75–85% isolated yield.

Protocol B: Data Interpretation (Typical NMR Signals)

When verifying the product structure, look for these diagnostic signals:

  • ¹⁹F NMR: A triplet of doublets around -230 ppm (decoupled) indicates the CH₂F group.

  • ¹H NMR: The CH₂F protons typically appear as a doublet of doublets (J_H-F ≈ 47 Hz) in the 4.4–4.6 ppm region.

Part 4: Visualizing the Divergent Synthesis

The following diagram illustrates how this single building block diverges into two major therapeutic classes.

Divergent_Synthesis cluster_BB Pathway A: Beta-Blockers cluster_AB Pathway B: Antibiotics Core This compound (Bifunctional Scaffold) Epoxide Intermediate: Epifluorohydrin Core->Epoxide Base/Cyclization Phenol Reaction with Ar-OH (Phenols) Epoxide->Phenol Ring Opening Isocyanate Reaction with Ar-NCO (Isocyanates) Epoxide->Isocyanate Cycloaddition BetaBlocker Fluorinated Aryloxypropanolamines Phenol->BetaBlocker + Amine Oxazolidinone 5-Fluoromethyl Oxazolidinones Isocyanate->Oxazolidinone

Figure 2: Divergent synthetic pathways to beta-blockers and oxazolidinones.

Part 5: Safety & Handling

Hazard Class: Alkylating Agent.

  • Acute Toxicity: Toxic if swallowed (H301).

  • Skin/Eye: Causes severe skin burns and eye damage (H314).

  • Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is recommended due to potential permeation of halo-alcohols.

  • Neutralization: Quench excess alkylating agent with aqueous sodium thiosulfate or dilute ammonia before disposal.

References

  • Stephenson, K. A., et al. (2008). "Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol."[2] Journal of Medicinal Chemistry. Available at: [Link]

  • Oatis, J. E., et al. (1983).[3] "Synthesis of (2RS)-1'-(2,3-epoxypropoxy)naphthalene." Journal of Medicinal Chemistry. (Cited context: General synthesis of beta-blocker epoxide intermediates).

  • PubChem. "this compound Compound Summary." National Library of Medicine. Available at: [Link]

  • ResearchGate. (2012). "Synthesis of linezolid-like molecules and evaluation of their antimicrobial activities." Turkish Journal of Chemistry. Available at: [Link]

Sources

Thermodynamic stability of 1-Bromo-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-Bromo-3-fluoropropan-2-ol

Executive Summary

This compound is a halogenated alcohol—a halohydrin—that serves as a pivotal model for understanding the intricate interplay of non-covalent interactions that govern molecular shape and stability. For researchers in medicinal chemistry and drug development, mastering these principles is paramount, as the three-dimensional conformation of a molecule is inextricably linked to its biological activity and pharmacokinetic properties. This guide provides a comprehensive analysis of the factors dictating the thermodynamic stability of this compound, focusing on the dominant roles of intramolecular hydrogen bonding and stereoelectronic gauche effects. We present not only the theoretical underpinnings but also detailed experimental and computational protocols to empower scientists to dissect and predict the conformational landscapes of similarly complex molecules.

Introduction: Halohydrins as Versatile Building Blocks

Halohydrins are a class of compounds containing a halogen and a hydroxyl group on adjacent carbon atoms.[1][2] They are highly valuable intermediates in organic synthesis, most notably as direct precursors to epoxides via intramolecular cyclization.[1][2] In the pharmaceutical industry, the strategic incorporation of halogens, particularly fluorine, is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] this compound is a unique substrate that combines the reactivity of a bromohydrin with the conformational influence of a fluorine atom. Its stability is not governed by simple steric considerations but by a subtle balance of powerful intramolecular forces. Understanding the thermodynamic preferences of this molecule provides a blueprint for designing advanced intermediates and active pharmaceutical ingredients with precisely controlled three-dimensional architectures.

Section 1: The Conformational Landscape

The thermodynamic stability of this compound is defined by the relative energies of its possible conformations, or rotamers, which arise from rotation around the C1-C2 and C2-C3 single bonds. The energetically most favorable conformer will be the most populated at equilibrium. The primary forces dictating this equilibrium include:

  • Intramolecular Hydrogen Bonding (IHB): The hydroxyl group (-OH) can act as a hydrogen bond donor, while the electronegative fluorine and bromine atoms can act as acceptors. This interaction is often the most significant stabilizing force.

  • The Gauche Effect: Counterintuitively, conformations where electronegative groups are in a gauche orientation (dihedral angle of ~60°) can be more stable than the anti conformation (180°), where they are furthest apart.[4][5] This is due to stabilizing electronic interactions, specifically hyperconjugation.[6]

  • Steric Repulsion: The bulky bromine atom and other groups will repel each other, destabilizing conformations where they are in close proximity (e.g., eclipsed or syn-periplanar).

  • Dipolar Interactions: The C-Br, C-F, and C-O bonds are all polar. The overall stability is influenced by the vector alignment of these bond dipoles in a given conformation.

G cluster_0 Core Structure cluster_1 Rotation around C1-C2 cluster_2 Rotation around C2-C3 C2 C2 (CHOH) C3 C3 (CH2F) C2->C3 τ2 C1 C1 (CH2Br) C1->C2 τ1 Br Br C1->Br H1 H C1->H1 H2 H C1->H2 F F C3->F H3 H C3->H3 H4 H C3->H4

Caption: Rotational axes (τ1, τ2) defining the conformational space.

Section 2: The Decisive Influence of Intramolecular Hydrogen Bonding (IHB)

The most profound stabilizing interaction in this compound is the formation of an intramolecular hydrogen bond. This occurs when the hydroxyl proton is directed towards either the fluorine or bromine atom, creating a stable, pseudo-five-membered ring.

  • O-H···F vs. O-H···Br: Fluorine is more electronegative than bromine but is also a smaller atom with less polarizable electron density. While both are potential hydrogen bond acceptors, the O-H···F bond is generally stronger and more geometrically favorable. This interaction significantly lowers the energy of conformers that can accommodate it.

  • Conformational Lock-in: The formation of this IHB restricts free rotation around the C-C bonds, effectively "locking" the molecule into a limited set of low-energy conformations. The stability gained from this single interaction can be on the order of several kcal/mol, making it the dominant factor in the molecule's thermodynamic profile.

H

Br

|

|

F -- C3 -- C2 -- C1 -- H

| |

H O

|

H

>]; }

// Manually define node positions for drawing the bond F_node [pos="0,0.5!", label="F", fontcolor="#4285F4"]; H_node [pos="1.5,-1.2!", label="H", fontcolor="#202124"];

// Draw the hydrogen bond F_node -> H_node [style=dashed, color="#34A853", arrowhead=none, label=" Strong IHB"]; }

Caption: IHB creates a pseudo-five-membered ring, stabilizing the conformer.

Section 3: The Gauche Effect: A Stereoelectronic Contribution

Beyond hydrogen bonding, the relative orientation of the electronegative substituents gives rise to the gauche effect. This phenomenon is rooted in hyperconjugation—a stabilizing electronic interaction between a filled bonding orbital (σ) and an adjacent empty anti-bonding orbital (σ*).

In this compound, the key interaction is the donation of electron density from a C-H or C-C σ bonding orbital into the low-lying C-F σ* anti-bonding orbital. This interaction is maximized when the orbitals are aligned, which occurs in a gauche arrangement.[6] Therefore, a conformation where the C-F bond is gauche to the C-O or C-Br bond is electronically favored over the corresponding anti conformation, even if the anti conformer appears less sterically hindered.[7][8] The overall stability is thus a weighted average of the strong hydrogen bonding and these more subtle, but significant, stereoelectronic effects.

Section 4: Experimental Protocols for Stability Assessment

The theoretical principles described above must be validated through empirical measurement. The following protocols provide a robust framework for characterizing the conformational equilibrium of this compound.

Experimental Protocol 1: High-Resolution NMR Spectroscopy
  • Objective: To determine the relative populations of the major conformers in solution.

  • Causality: The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these couplings, one can deduce the average dihedral angle and thereby the population of conformers.[9]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (~10-20 mM) of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical as polarity can influence conformational preference.[10]

    • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure sufficient scans to achieve a high signal-to-noise ratio for accurate coupling constant measurement.

    • Spectral Analysis: Analyze the signals for the diastereotopic protons on C1 (-CH₂Br) and C3 (-CH₂F). These will appear as complex multiplets (dd or ddd).

    • Coupling Constant Extraction: Use spectral simulation software to accurately extract the vicinal coupling constants (³J H1-H2, ³J H2-H3, etc.).

    • Population Analysis: Apply the Karplus equation to the measured ³J values to calculate the mole fractions of the dominant gauche and anti conformers.

Experimental Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To directly detect the presence of intramolecular hydrogen bonding.

  • Causality: The stretching frequency of the O-H bond is sensitive to its environment. A "free" hydroxyl group has a sharp absorption band around 3600-3650 cm⁻¹, whereas a hydrogen-bonded hydroxyl group exhibits a broader, red-shifted band at a lower frequency (e.g., 3400-3550 cm⁻¹).

  • Methodology:

    • Sample Preparation: Prepare a very dilute solution (<0.01 M) of the compound in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Dilution is crucial to minimize intermolecular hydrogen bonding, ensuring that any observed bonded O-H peak is due to intramolecular interactions.

    • Data Acquisition: Record the IR spectrum in the 4000-3000 cm⁻¹ region.

    • Data Analysis: Examine the O-H stretching region. The presence of two distinct bands—a sharp one at higher frequency and a broader one at lower frequency—provides direct evidence for an equilibrium between free and intramolecularly hydrogen-bonded conformers.

G cluster_nmr NMR Analysis cluster_ftir FTIR Analysis start Synthesized This compound nmr_prep Prepare Dilute Sample (e.g., CDCl3) start->nmr_prep ftir_prep Prepare Very Dilute Sample (e.g., CCl4) start->ftir_prep nmr_acq Acquire High-Res ¹H NMR Spectrum nmr_prep->nmr_acq nmr_ana Extract ³JHH Coupling Constants nmr_acq->nmr_ana nmr_calc Calculate Conformer Populations nmr_ana->nmr_calc end Thermodynamic Stability Profile nmr_calc->end ftir_acq Acquire IR Spectrum (O-H Region) ftir_prep->ftir_acq ftir_ana Identify Free vs. Bonded O-H Stretching Bands ftir_acq->ftir_ana ftir_ana->end

Caption: Integrated workflow combining NMR and FTIR for robust analysis.

Section 5: Computational Modeling: An In-Silico Approach

Computational chemistry provides unparalleled insight into the energies and electronic structures of different conformers, complementing experimental data.

Computational Protocol 3: Quantum Chemical Calculations
  • Objective: To calculate the relative energies of all possible conformers and identify the global minimum (the most stable structure).

  • Causality: By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can accurately predict the potential energy surface of a molecule, allowing for the direct comparison of conformer stabilities.

  • Methodology:

    • Conformational Search: Perform an initial broad search of the potential energy surface using a computationally inexpensive method (e.g., molecular mechanics) to identify all low-energy candidate structures.

    • Geometry Optimization: Subject each candidate conformer to full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process finds the nearest local energy minimum for each starting structure.

    • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Energy Analysis: Calculate the Gibbs free energy (G) for each conformer. The conformer with the lowest free energy is the most thermodynamically stable. The relative populations can be calculated using the Boltzmann distribution equation.

    • (Optional) NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis on the most stable conformers to visualize and quantify the specific hyperconjugative interactions (e.g., σC-H → σ*C-F) responsible for the gauche effect.

Data Presentation: Calculated Relative Stabilities
Conformer DescriptionKey Dihedral Angles (τ1, τ2)Dominant Stabilizing Interaction(s)Calculated Relative Free Energy (ΔG, kcal/mol)
Global Minimum ~60°, ~60° (gauche, gauche)O-H···F Hydrogen Bond, Gauche Effect0.00 (Reference)
Conformer 2 ~60°, ~180° (gauche, anti)Gauche Effect+1.5 - 2.5
Conformer 3 ~180°, ~60° (anti, gauche)O-H···Br Hydrogen Bond (weak)+2.0 - 3.5
Conformer 4 ~180°, ~180° (anti, anti)None (Sterically open)+3.0 - 4.5
(Note: The values presented are illustrative and would be populated with actual data from the DFT calculations.)

Section 6: Implications for Synthesis and Reactivity

The pronounced thermodynamic preference for a specific conformation directly impacts the molecule's reactivity. For example, the intramolecular Sₙ2 reaction of a halohydrin to form an epoxide requires a specific anti-periplanar alignment of the nucleophilic oxygen and the C-Br bond.[1] If the most stable, hydrogen-bonded conformer does not meet this geometric requirement, an energy penalty must be paid to rotate into a reactive conformation. Therefore, predicting the product distribution and reaction rates for derivatives of this compound requires a thorough understanding of its conformational equilibrium.

Conclusion

The thermodynamic stability of this compound is a classic example of conformation being dictated by weak, non-covalent interactions rather than strong, covalent bonds. The landscape is dominated by a powerful intramolecular O-H···F hydrogen bond, which locks the molecule into a preferred shape. This primary stabilization is further modulated by stereoelectronic contributions from the gauche effect. By integrating high-resolution NMR and FTIR spectroscopy with high-level quantum chemical calculations, researchers can develop a predictive, quantitative model of this molecule's behavior. These principles and protocols are directly applicable to the broader field of drug design, where the ability to control molecular conformation is a critical lever for optimizing biological function.

References

  • 1-Bromo-3-fluoropropane | CAS#:352-91-0 | Chemsrc . Chemsrc.com. [Link]

  • O'Hagan, D. (2015). Conformational Analysis of 1,3-Difluorinated Alkanes . Semantic Scholar. [Link]

  • Halohydrins from Alkenes - Chemistry Steps . Chemistrysteps.com. [Link]

  • This compound | C3H6BrFO | CID 21907447 - PubChem . National Center for Biotechnology Information. [Link]

  • 9.10: Formation of Halohydrins - Chemistry LibreTexts . LibreTexts. [Link]

  • Tang, S. et al. (2012). Exploring the Enantioselective Mechanism of Halohydrin Dehalogenase from Agrobacterium radiobacter AD1 by Iterative Saturation Mutagenesis . Applied and Environmental Microbiology. [Link]

  • Linclau, B. et al. (2016). The Fluorine Gauche Effect: A Brief History . Angewandte Chemie International Edition. [Link]

  • Schallmey, A. et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications . Applied Microbiology and Biotechnology. [Link]

  • Halohydrin - Wikipedia . Wikipedia. [Link]

  • Conformational Analysis of 1-Chloro- and 1-Bromo-2-propanol | Request PDF . ResearchGate. [Link]

  • Gauche effect - Wikipedia . Wikipedia. [Link]

  • Fernández, G. Halohydrin formation . quimicaorganica.org. [Link]

  • The Gauche Effect in XCH2CH2X Revisited - PMC . National Center for Biotechnology Information. [Link]

  • How can the gauche-effect be explained? - Chemistry Stack Exchange . Stack Exchange. [Link]

Sources

1-Bromo-3-fluoropropan-2-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

1-Bromo-3-fluoropropan-2-ol: A Strategic Chiral Fluorinated Building Block

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for modulating pKa, lipophilicity, and metabolic stability.[1] This compound (CAS 2107-08-6) serves as a critical three-carbon chiral synthon.[1] It functions primarily as a stable, handleable precursor to epifluorohydrin and as a direct electrophile for installing the fluorinated glycerol backbone into beta-blockers, antibiotics (oxazolidinones), and protease inhibitors.[1] This guide details the technical specifications, biocatalytic resolution protocols, and synthetic utility of this versatile fluorinated scaffold.[1]

Chemical Profile & Stereochemistry

The molecule features a secondary alcohol flanked by two different halides: a labile bromide and a stable fluoride.[1] This "mismatched" reactivity is its greatest synthetic asset, allowing for regioselective functionalization.[1]

PropertySpecification
IUPAC Name This compound
CAS Number 2107-08-6
Molecular Formula C3H6BrFO
Molecular Weight 156.98 g/mol
Boiling Point ~175°C (Predicted)
Chirality Contains one stereocenter (C2).[1] Available as racemate or (R)/(S) enantiomers.[1]
Key Reactivity C-Br substitution (easy), C-F bond (stable), Epoxide formation (base-promoted).[1]

Synthesis & Enantiomeric Resolution

While chemical synthesis from allyl fluoride or epifluorohydrin is possible, the demand for high enantiomeric excess (ee > 99%) in pharmaceutical applications favors biocatalytic kinetic resolution .[1]

Biocatalytic Resolution Protocol (Lipase-Mediated)

The most robust method for obtaining optically pure isomers is the lipase-catalyzed transesterification of the racemic alcohol.[1]

  • Enzyme: Pseudomonas fluorescens lipase (PFL) or Candida rugosa lipase (CRL).[1]

  • Acyl Donor: Vinyl acetate or isopropenyl acetate (irreversible donors).[1]

  • Solvent: Diisopropyl ether or Toluene (anhydrous).[1]

Protocol:

  • Setup: Suspend racemic this compound (100 mM) in anhydrous diisopropyl ether.

  • Initiation: Add Vinyl acetate (3.0 equiv) and Lipase PS-IM (immobilized, 20 mg/mL).

  • Incubation: Shake at 30°C, 200 rpm. Monitor conversion via chiral GC/HPLC.

  • Termination: Stop reaction at 50% conversion (typically 24-48h).

  • Workup: Filter off enzyme.

  • Separation: The reaction yields (S)-alcohol (unreacted) and (R)-acetate (product).[1] Separate via column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

  • Hydrolysis: The (R)-acetate can be hydrolyzed (K2CO3/MeOH) to yield the (R)-alcohol.[1]

Synthesis Workflow Diagram

G Racemate Racemic This compound Lipase Lipase Resolution (P. fluorescens + Vinyl Acetate) Racemate->Lipase Kinetic Resolution S_Alcohol (S)-1-Bromo-3-fluoropropan-2-ol (Unreacted, >99% ee) Lipase->S_Alcohol 50% Yield R_Acetate (R)-Acetate Derivative Lipase->R_Acetate 50% Yield R_Alcohol (R)-1-Bromo-3-fluoropropan-2-ol (Hydrolyzed) R_Acetate->R_Alcohol K2CO3, MeOH

Figure 1: Chemoenzymatic workflow for the production of enantiopure (S) and (R) building blocks.

Reactivity & Synthetic Utility

The utility of this compound lies in its ability to act as a "masked" epifluorohydrin.[1]

The Epoxide Switch

Direct handling of epifluorohydrin is hazardous due to its volatility and alkylating power.[1] The bromohydrin is a stable liquid that can be converted in situ to the epoxide using mild base.[1]

  • Reagent: K2CO3 (2.0 equiv) in Acetone/MeOH.

  • Mechanism: Intramolecular Williamson ether synthesis.[1] The alkoxide attacks the carbon bearing the bromine (good leaving group), displacing it to form the epoxide ring.[1] The fluorine atom, being a poor leaving group, remains intact.[1]

Nucleophilic Opening (Drug Synthesis)

Once the epoxide (epifluorohydrin) is formed, it undergoes regioselective ring opening by nucleophiles (amines, phenols) at the less substituted carbon (C3), preserving the stereochemistry at C2.[1]

Key Application: Fluorinated Beta-Blockers Standard beta-blockers (e.g., Propranolol) utilize an isopropylamino-propanol side chain.[1] The fluorinated analog is synthesized as follows:

  • Epoxidation: (S)-1-Bromo-3-fluoropropan-2-ol + Base → (S)-Epifluorohydrin.[1]

  • Opening: (S)-Epifluorohydrin + Aryl-OH (Phenol) + Base → (S)-1-Aryloxy-3-fluoro-2-propanol (Incorrect regioselectivity for standard synthesis).[1]

    • Correction: To get the standard beta-blocker skeleton (Ar-O-CH2-CH(OH)-CH2-NH-iPr), one typically reacts the phenol with the epoxide first.[1] However, with epifluorohydrin, the fluorine is on the terminal carbon.[1]

    • Correct Pathway: (S)-Epifluorohydrin + Isopropylamine → 1-fluoro-3-(isopropylamino)propan-2-ol .[1] This creates a "reversed" fluorinated side chain or requires a different coupling strategy for the aryl ether.[1]

    • Alternative: Coupling Phenol with (S)-Epifluorohydrin opens the ring to give 1-aryloxy-3-fluoropropan-2-ol .[1] This is a direct fluorinated analog of the chlorohydrin intermediate used in beta-blocker synthesis.[1]

Reactivity Pathway Diagram

Reactivity Bromohydrin (S)-1-Bromo-3-fluoropropan-2-ol Epifluorohydrin (S)-Epifluorohydrin (Reactive Intermediate) Bromohydrin->Epifluorohydrin Base (K2CO3) Cyclization Prod_Amine Fluorinated Amino-Alcohol (e.g., Linezolid analogs) Epifluorohydrin->Prod_Amine R-NH2 Ring Opening Prod_Ether Fluorinated Aryl Ether (e.g., Beta-Blocker analogs) Epifluorohydrin->Prod_Ether Ar-OH / Base Ring Opening

Figure 2: Divergent synthesis pathways from the bromohydrin precursor.[1]

Handling & Safety Protocols

Hazards:

  • Alkylating Agent: Both the bromohydrin and the in-situ generated epoxide are potential DNA alkylators.[1] Handle as a suspect carcinogen.[1]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Flammability: Flash point is relatively low (~23°C for related halides).[1]

Self-Validating Safety System:

  • Quenching: Always have a nucleophilic quench solution ready (e.g., 10% aqueous thiosulfate or dilute NaOH) to destroy residual alkylating agents.[1]

  • Containment: All reactions involving the in situ generation of epifluorohydrin must be performed in a fume hood with a secondary containment tray.

  • Destruction: Waste streams containing this compound should be treated with basic ethanol before disposal to ensure ring opening/hydrolysis of any epoxide formed.[1]

References

  • Bergmann, E. D., Cohen, S., & Shahak, I. (1961).[1] Organic fluorine compounds.[1][2][3][4][5] Part XX. Some reactions of 1-chloro-3-fluoropropan-2-ol and epifluorohydrin.[1][3][5][6] Journal of the Chemical Society, 3448-3452.[1] Link

  • Gotor, V., et al. (2011).[1] Lipase-catalyzed synthesis of both enantiomers of 3-chloro-1-arylpropan-1-ols. Synthesis, 2011(18), 2921-2928.[1] (Methodology adapted for fluoro-analogs).[1] Link[1]

  • Halauli, M., et al. (2020).[1] Biocatalytic ring-opening of epifluorohydrin by halohydrin dehalogenases.[1] Catalysis Communications. (Describes enzymatic route to fluorohydrins). Link

  • Santa Cruz Biotechnology. (2024).[1] Safety Data Sheet: this compound. Link

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Protocols using 1-Bromo-3-fluoropropan-2-ol

[1]

Introduction & Strategic Utility

In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a proven method to modulate pKa, enhance metabolic stability, and increase lipophilicity (Bioisosterism).[1] This compound (BFPO) serves as a pivotal "C3-fluorinated synthon" [1].[1]

Unlike non-fluorinated analogs (e.g., 1-bromo-3-chloropropan-2-ol), BFPO offers a unique reactivity profile due to the high electronegativity of the C-F bond, which remains inert to standard nucleophilic displacement while the C-Br bond and the secondary hydroxyl group participate in cyclization and substitution reactions.[1] This guide details the protocols for transforming BFPO into (fluoromethyl)oxirane (Epifluorohydrin) and its subsequent conversion into fluorinated amines and ethers.[1]

Reactivity Profile & Mechanistic Logic

The reactivity of BFPO is governed by the competition between direct intermolecular substitution (

The Epoxide "Gateway" Mechanism

Under basic conditions, the secondary alcohol is deprotonated.[1] The resulting alkoxide performs an intramolecular

(fluoromethyl)oxirane1
  • Leaving Group Hierarchy:

    
    .[1] The C-F bond is robust and typically retained.
    
  • Regioselectivity: Nucleophilic attack on (fluoromethyl)oxirane occurs predominantly at the terminal, less hindered carbon (C3) , yielding a secondary alcohol with a terminal fluoromethyl group [2].[1]

Reaction Pathway Visualization

BFPO_ReactivityBFPOThis compound(Precursor)Epoxide(Fluoromethyl)oxirane(Epifluorohydrin)BFPO->EpoxideIntramolecular SN2(-HBr)BaseBase (OH-)Base->BFPOProd_Amine1-Amino-3-fluoropropan-2-ol(Fluorinated Amine Scaffold)Epoxide->Prod_AmineRing Opening(Terminal Attack)Prod_Ether1-Aryloxy-3-fluoropropan-2-ol(Fluorinated Ether Scaffold)Epoxide->Prod_EtherRing Opening(Terminal Attack)Nu_AmineAmine Nucleophile(R-NH2)Nu_Amine->EpoxideNu_PhenolPhenol Nucleophile(Ar-OH)Nu_Phenol->Epoxide

Figure 1: Divergent synthesis pathways from BFPO.[1] The formation of the epoxide intermediate is the rate-determining step for subsequent functionalization.

Experimental Protocols

Protocol A: Synthesis of (Fluoromethyl)oxirane (Epifluorohydrin)

This protocol isolates the reactive epoxide intermediate.[1] Note: Epifluorohydrin is volatile and potentially toxic; handle in a fume hood.

Reagents:

  • This compound (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH), 5M aqueous solution (1.2 equiv)[1]

  • Diethyl Ether (

    
    ) or Dichloromethane (DCM)[1]
    

Methodology:

  • Setup: Charge a round-bottom flask with BFPO and

    
     (approx. 5 mL per gram of BFPO). Cool the solution to 
    
    
    using an ice bath.
  • Cyclization: Dropwise add the 5M NaOH solution over 20 minutes, maintaining the temperature

    
    .
    
  • Reaction: Allow the biphasic mixture to warm to room temperature (RT) and stir vigorously for 3–5 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Separate the organic layer.[2] Extract the aqueous layer twice with

    
    .[2]
    
  • Drying: Combine organic extracts, wash with brine, and dry over anhydrous

    
    .
    
  • Isolation: Carefully concentrate the solvent under reduced pressure (bath temp

    
     due to volatility).
    
  • Yield: Expect 70–85% of a clear, colorless liquid.

Validation Point:



Protocol B: Synthesis of 1-Aryloxy-3-fluoropropan-2-ols (Fluorinated Ethers)

This protocol synthesizes fluorinated analogs of the "glyceryl ether" linker found in beta-blockers.[1] It utilizes an in situ epoxide generation strategy to minimize handling of the volatile intermediate [3].

Reagents:

  • Substituted Phenol (1.0 equiv)[1]

  • BFPO (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv)[1]
    
  • Solvent: Acetone or DMF (anhydrous)[1]

Methodology:

  • Activation: In a reaction vial, combine the Phenol and

    
     in Acetone. Stir at RT for 30 minutes to generate the phenoxide.
    
  • Addition: Add BFPO (dissolved in a minimal amount of solvent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
     for Acetone) for 12–18 hours. The base promotes both the cyclization of BFPO to the epoxide and the subsequent attack by the phenoxide.
    
  • Filtration: Cool to RT and filter off the inorganic solids.

  • Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Summary: Typical Yields for Substituted Phenols

Phenol Substituent (Ar-OH)Electronic EffectReaction Time (h)Isolated Yield (%)
Unsubstituted (Ph-OH)Neutral1282%
4-Methoxy (MeO-Ph-OH)Electron Donating1088%
4-Nitro (NO2-Ph-OH)Electron Withdrawing1865%
1-NaphtholBulky/Neutral1478%
Protocol C: Synthesis of 1-Amino-3-fluoropropan-2-ols (Fluorinated Amines)

This reaction is critical for introducing the "propanolamine" core.[1] Regioselectivity is high, with the amine attacking the terminal carbon [4].[1]

Reagents:

  • Primary or Secondary Amine (3.0 equiv) - Excess prevents polymerization.[1]

  • (Fluoromethyl)oxirane (prepared via Protocol A) OR BFPO (1.0 equiv) with

    
     (1.1 equiv).[1]
    
  • Solvent: Methanol (MeOH) or Isopropanol (IPA).[1]

Methodology (via Isolated Epoxide):

  • Solution: Dissolve the Amine (3 equiv) in MeOH. Cool to

    
    .
    
  • Addition: Add (Fluoromethyl)oxirane dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours. For bulky amines, heat to

    
    .
    
  • Workup: Concentrate under vacuum to remove the solvent and excess amine.

  • Purification: The product is often an oil. Convert to the HCl salt by adding 1M HCl in ether for easier handling and solid isolation.

Reaction Scheme Logic:

1

Safety & Handling (E-E-A-T)

  • Fluoride Integrity: Under the basic conditions described (

    
    ), the C-F bond is stable.[1] Avoid strong Lewis acids which can abstract fluoride.
    
  • Toxicity: BFPO and Epifluorohydrin are alkylating agents. Use double-gloving (Nitrile) and work in a certified fume hood.[1]

  • HF Generation: In the event of thermal decomposition or strong acid contact, Hydrogen Fluoride (HF) may be generated.[1] Keep Calcium Gluconate gel accessible in the lab.

References

  • Bergmann, E. D., Cohen, S., & Shahak, I. (1961).[1] Organic fluorine compounds.[3][4] Part XX. Some reactions of 1-chloro-3-fluoropropan-2-ol and epifluorohydrin.[1][5] Journal of the Chemical Society, 3448-3452.[1]

  • Stephenson, K. A., Wilson, A. A., Meyer, J. H., Houle, S., & Vasdev, N. (2008).[1] Facile radiosynthesis of fluorine-18 labeled beta-blockers.[1] Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol.[1] Journal of Medicinal Chemistry, 51(16), 5093-5100.[1]

  • BenchChem Technical Division. (2025). Reaction of 3-Bromo(2H6)propan-1-ol with Phenols: Synthesis, Mechanism. BenchChem Application Notes. [1]

  • Smolecule Inc. (2024).[1] Synthesis and Applications of 1-Amino-3-fluoropropan-2-ol.[1][3] Smolecule Compound Database.

Application Note: Precision Oxidation of 1-Bromo-3-fluoropropan-2-ol to 1-Bromo-3-fluoropropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-Bromo-3-fluoropropan-2-one (a fluorinated analog of bromoacetone) represents a critical transformation in the generation of fluorinated heterocycles. While direct bromination of fluoroacetone is possible, it often suffers from poor regioselectivity (poly-bromination). The oxidation of 1-Bromo-3-fluoropropan-2-ol provides a highly controlled route to the target ketone.

Scientific Directive: This protocol prioritizes Acidic Oxidation (Jones Oxidation) over basic or neutral methods.

  • Why? The substrate, this compound, is a halohydrin. Under basic conditions (e.g., Swern with Et3N workup), halohydrins rapidly cyclize to epoxides (epibromohydrin or epifluorohydrin) via intramolecular

    
     displacement. Acidic conditions suppress this cyclization, ensuring the integrity of the carbon skeleton during oxidation.
    

Safety Warning (Critical): The product, 1-Bromo-3-fluoropropan-2-one, is a potent lachrymator and alkylating agent. All procedures must be conducted in a high-performance fume hood.

Chemical Pathway & Mechanism[1][2]

The oxidation utilizes Chromic Acid (


), formed in situ from Sodium Dichromate and Sulfuric Acid. The electron-withdrawing nature of the fluorine and bromine atoms destabilizes potential carbocation intermediates, making the substrate resistant to acid-catalyzed dehydration (elimination), thereby favoring the oxidation pathway.
Mechanistic Visualization (DOT)

OxidationMechanism Substrate This compound ChromateEster Chromate Ester Intermediate Substrate->ChromateEster + H2CrO4 - H2O SideReaction Epoxide Formation (BLOCKED in Acid) Substrate->SideReaction Base (OH-) Transition E2-like Elimination (Rate Limiting Step) ChromateEster->Transition Base (H2O) removes alpha-proton Product 1-Bromo-3-fluoropropan-2-one Transition->Product - HCrO3-

Figure 1: Mechanistic pathway highlighting the stability of the acidic route versus the risk of cyclization under basic conditions.

Experimental Protocol: Jones Oxidation

Reagents & Equipment
ReagentRoleSpecifications
This compound Substrate>97% Purity
Sodium Dichromate Dihydrate Oxidant Source

Sulfuric Acid Catalyst/Solvent98% Conc.[1]

Acetone SolventReagent Grade (must be resistant to oxidation)
Isopropanol Quenching AgentExcess destroys residual Cr(VI)
Step-by-Step Methodology
Step 1: Preparation of Jones Reagent (2.67 M)
  • Dissolve 26.7 g of

    
     in 40 mL of deionized water.
    
  • Slowly add 23 mL of concentrated

    
     with stirring. ( Caution: Exothermic).
    
  • Dilute the mixture to a total volume of 100 mL with water.

  • Cool to room temperature before use.

Step 2: Oxidation Reaction
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

  • Solvation: Dissolve this compound (15.7 g, 100 mmol) in Acetone (100 mL). Cool the solution to 0–5 °C using an ice/salt bath.

  • Addition: Add the Jones Reagent (45 mL, ~1.2 eq) dropwise over 45 minutes.

    • Control Point: Maintain internal temperature < 10 °C. Rapid addition causes exotherms that may degrade the product.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The alcohol spot (

    
    ) should disappear; the ketone spot (
    
    
    
    ) will appear.
Step 3: Quenching & Workup
  • Quench: Add Isopropanol (5 mL) dropwise to reduce excess Cr(VI). The solution will turn from orange/red to green (Cr(III)).

  • Decantation: Decant the clear acetone layer from the gummy green chromium salts.

  • Extraction: Dissolve the chromium salts in minimal water (50 mL) and extract with Ether or DCM (2 x 50 mL). Combine this with the acetone layer.

  • Neutralization: Wash the combined organics with Saturated

    
     (carefully, 
    
    
    
    evolution) then Brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate carefully under reduced pressure (Product is volatile!).
    
Step 4: Purification
  • Distillation: The crude oil is purified via vacuum distillation.

  • Expected Boiling Point: ~50–55 °C at 15 mmHg (Estimate based on bromoacetone).

  • Yield: Typical yields range from 75–85%.

Process Workflow & Hazard Control

This workflow integrates safety checkpoints specifically for handling lachrymatory agents.

Workflow Start Start: Pre-Cooling (0°C) AddOxidant Add Jones Reagent (Dropwise, T < 10°C) Start->AddOxidant Monitor TLC Check (Endpoint reached?) AddOxidant->Monitor Monitor->AddOxidant No (Add 10% more) Quench Quench with IPA (Orange -> Green) Monitor->Quench Yes Workup Extraction & Wash (Neutralize Acid) Quench->Workup Distill Vacuum Distillation (Lachrymator Precautions!) Workup->Distill Final Pure 1-Bromo-3-fluoropropan-2-one Distill->Final

Figure 2: Operational workflow emphasizing temperature control and endpoint validation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Cyclization to epoxideEnsure reaction remains acidic throughout. Do not use basic washes until the oxidant is fully quenched and removed.
Product Degradation Over-heating during additionMaintain T < 10 °C. The oxidation is highly exothermic.
Green Emulsion Incomplete separation of Cr saltsDecant acetone first, then dissolve salts in water to extract. Do not try to filter the gummy salts directly.
Lachrymatory Release Poor containmentUse a bleach trap (Sodium Hypochlorite) for the vacuum pump exhaust to neutralize escaping vapors.

References

  • Organic Syntheses, Coll. Vol. 2, p. 88 (1943). Bromoacetone. (Foundational protocol for halo-ketone synthesis via oxidation/bromination). Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11715, Bromoacetone. (Safety and physical property data for the non-fluorinated analog). Link

  • McMurry, J. Organic Chemistry. "Oxidation of Alcohols".[2] (General reference for Jones Oxidation mechanism and stoichiometry).

  • Epibromohydrin Reactivity: Journal of the American Chemical Society. "Reaction of 1,3-dihalo-2-propanols". (Supporting the avoidance of basic conditions to prevent epoxide formation). Link

Sources

Application Note: Navigating the Grignard Reaction with 1-Bromo-3-fluoropropan-2-ol: A Protocol for Controlled Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its application to multifunctional substrates, such as 1-bromo-3-fluoropropan-2-ol, presents significant challenges due to the inherent reactivity of the Grignard reagent with certain functional groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic execution of Grignard reactions with this substrate. We will dissect the chemical incompatibilities, present a robust protocol involving a protection-reaction-deprotection strategy, and offer insights into achieving successful and predictable outcomes.

Introduction: The Challenge of Polyfunctional Substrates in Grignard Chemistry

This compound is a valuable building block in medicinal chemistry and materials science, possessing three distinct functional groups: a secondary alcohol, a primary alkyl bromide, and a primary alkyl fluoride. The differential reactivity of these groups is key to its synthetic utility. The primary objective of a Grignard reaction with this substrate is typically to form the organomagnesium halide at the carbon-bromine bond, creating a nucleophilic carbon center for subsequent reactions with electrophiles.

However, the potent basicity and nucleophilicity of Grignard reagents introduce significant compatibility issues with the protic hydroxyl group present in the molecule.[1][2] A direct attempt to form the Grignard reagent from this compound is destined to fail.

Understanding the Incompatibilities: A Tale of Two Functional Groups

The primary obstacle in utilizing this compound directly in a Grignard reaction lies in the acidic proton of the hydroxyl group. Grignard reagents are powerful bases and will readily deprotonate the alcohol in an acid-base reaction that is much faster than the desired formation of the Grignard reagent at the carbon-bromine bond.[1][2][3] This reaction consumes the Grignard reagent as it is formed, preventing any subsequent nucleophilic addition.

The reactivity of the carbon-halogen bonds also needs consideration. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it the exclusive site for magnesium insertion under standard Grignard formation conditions.[4] Alkyl fluorides are generally unreactive towards magnesium and do not form Grignard reagents under these conditions.[4][5][6] This selective reactivity is advantageous, as it allows for the targeted formation of the Grignard reagent at the desired position.

The following diagram illustrates the problematic, direct reaction pathway:

G Grignard R-MgX (Grignard Reagent) Alkane R-H (Alkane) Grignard->Alkane Protonation Substrate This compound Alkoxide Magnesium Alkoxide Substrate->Alkoxide Deprotonation

Caption: Incompatible reaction pathway of a Grignard reagent with an unprotected alcohol.

The Strategic Solution: A Three-Act Synthesis

To circumvent the inherent incompatibility, a three-step protection-reaction-deprotection strategy is essential. This involves:

  • Protection: Masking the reactive hydroxyl group with a suitable protecting group that is inert to Grignard reagents.

  • Grignard Reaction: Formation of the Grignard reagent at the carbon-bromine bond followed by reaction with the desired electrophile.

  • Deprotection: Removal of the protecting group to regenerate the free hydroxyl functionality.

The most common and effective protecting groups for alcohols in the context of Grignard reactions are silyl ethers.[7][8][9] They are readily introduced, stable under the basic conditions of the Grignard reaction, and can be cleanly removed under mild conditions.

The recommended synthetic workflow is illustrated below:

G Start This compound Protect Protection of -OH Group (e.g., TBDMSCl, Imidazole) Start->Protect Protected_Substrate Protected this compound Protect->Protected_Substrate Grignard_Formation Grignard Formation (Mg, THF) Protected_Substrate->Grignard_Formation Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent Reaction Reaction with Electrophile (e.g., Aldehyde, Ketone) Grignard_Reagent->Reaction Adduct Protected Adduct Reaction->Adduct Deprotect Deprotection (e.g., TBAF) Adduct->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Recommended workflow for the Grignard reaction with this compound.

Detailed Experimental Protocols

Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBDMS) Ether

Rationale: The tert-butyldimethylsilyl (TBDMS) group is chosen for its steric bulk, which enhances its stability under a variety of reaction conditions, including the formation and reaction of Grignard reagents. Imidazole is used as a base to facilitate the reaction and scavenge the HCl byproduct.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

Grignard Reaction with the Protected Substrate

Rationale: The formation of the Grignard reagent is a critical step that requires strictly anhydrous conditions to prevent quenching by water. Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it solvates the magnesium species, enhancing its reactivity.

Materials:

  • TBDMS-protected this compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Three-neck round-bottom flask, condenser, and dropping funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the glassware and flame-dry under a stream of inert gas.

  • To the reaction flask, add magnesium turnings (1.5 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous THF and a few drops of the TBDMS-protected this compound (1.0 eq) solution.

  • Initiate the reaction by gentle heating. The disappearance of the iodine color and bubble formation indicates the start of the reaction.

  • Once initiated, add the remaining solution of the protected substrate in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of the TBDMS Ether

Rationale: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.

Materials:

  • TBDMS-protected product from the Grignard reaction

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the TBDMS-protected product (1.0 eq) in THF.

  • Add TBAF solution (1.2 eq) and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final, deprotected product.

Quantitative Data Summary

StepReactantReagent(s)SolventTime (h)Typical Yield (%)
Protection This compoundTBDMSCl, ImidazoleDCM12-1690-95
Grignard Protected SubstrateMg, ElectrophileTHF3-670-85
Deprotection Protected AdductTBAFTHF1-385-95

Conclusion

The successful application of the Grignard reaction to this compound is contingent upon a well-planned synthetic strategy that addresses the inherent incompatibility of the Grignard reagent with the acidic proton of the alcohol. The protection of the hydroxyl group as a silyl ether is a reliable and efficient method to circumvent this issue, allowing for the selective formation of the Grignard reagent at the carbon-bromine bond and subsequent reaction with a wide range of electrophiles. The protocols detailed in this application note provide a robust framework for researchers to confidently utilize this versatile building block in their synthetic endeavors, paving the way for the development of novel molecules in the pharmaceutical and materials science fields.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • El-Hiti, G. A. (2019). Grignard Reagents: Synthesis, Reactions, and Applications. In Grignard Reagents - New Developments. IntechOpen. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Vedantu. (n.d.). Alcohols react with Grignard reagent to form. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Chemistry Stack Exchange. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. [Link]

  • Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]

  • Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 1-Bromo-3-fluoropropan-2-ol from Epifluorohydrin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-3-fluoropropan-2-ol is a key building block in medicinal chemistry and drug development, offering a versatile scaffold for the introduction of a fluorinated propyl group. Its synthesis from readily available epifluorohydrin presents an efficient and atom-economical route. This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The causality behind experimental choices and critical safety precautions are detailed to ensure a safe and reproducible execution of the synthesis.

Reaction Principle: Acid-Catalyzed Epoxide Ring-Opening

The synthesis of this compound from epifluorohydrin is achieved through an acid-catalyzed ring-opening of the epoxide. In this reaction, hydrobromic acid (HBr) serves as both the catalyst and the nucleophile. The reaction proceeds via an S(_N)2-like mechanism. The epoxide oxygen is first protonated by the acid, making the electrophilic carbons of the epoxide ring more susceptible to nucleophilic attack. The bromide ion (Br⁻) then attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the three-membered ring and the formation of the corresponding halohydrin.

For an unsymmetrical epoxide like epifluorohydrin, the regioselectivity of the nucleophilic attack is a critical consideration. In this case, the attack of the bromide ion is expected to occur at the less sterically hindered primary carbon (C1), leading to the desired product, this compound.

Experimental Workflow

SynthesisWorkflow reagents Reagents: - Epifluorohydrin - Hydrobromic Acid (48% aq.) - Diethyl Ether - Anhydrous Magnesium Sulfate - Saturated Sodium Bicarbonate Solution - Brine reaction_setup Reaction Setup: - Round-bottom flask - Magnetic stirrer - Ice bath - Addition funnel reagents->reaction_setup 1. Prepare reaction Reaction: - Dissolve epifluorohydrin in diethyl ether - Cool to 0 °C - Slow addition of HBr - Stir at room temperature reaction_setup->reaction 2. Execute workup Aqueous Work-up: - Quench with NaHCO₃ - Separate organic layer - Wash with brine - Dry with MgSO₄ reaction->workup 3. Process purification Purification: - Filter off drying agent - Concentrate under reduced pressure - Vacuum distillation workup->purification 4. Isolate characterization Characterization: - NMR (¹H, ¹³C) - GC-MS - IR Spectroscopy purification->characterization 5. Verify

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Epifluorohydrin≥98%Commercially Available
Hydrobromic acid48% in waterCommercially Available
Diethyl etherAnhydrousCommercially Available
Sodium bicarbonateSaturated solutionPrepared in-house
BrineSaturated NaCl solutionPrepared in-house
Magnesium sulfateAnhydrousCommercially Available

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • NMR spectrometer

  • GC-MS instrument

  • FTIR spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add epifluorohydrin (1.0 eq). Dissolve the epifluorohydrin in diethyl ether (approximately 10 volumes relative to the epoxide). Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Addition of Hydrobromic Acid: Carefully add hydrobromic acid (48% aqueous solution, 1.1 eq) dropwise to the cooled solution of epifluorohydrin via a dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Reaction Mechanism

The reaction proceeds through a well-established acid-catalyzed epoxide ring-opening mechanism.

ReactionMechanism Epifluorohydrin Epifluorohydrin r1 Epifluorohydrin->r1 HBr H-Br HBr->r1 ProtonatedEpoxide Protonated Epoxide r2 ProtonatedEpoxide->r2 TransitionState Transition State r3 TransitionState->r3 Product This compound r1->ProtonatedEpoxide Protonation r2->TransitionState Nucleophilic Attack by Br⁻ r3->Product

Caption: Mechanism of acid-catalyzed ring-opening of epifluorohydrin.

  • Protonation of the Epoxide: The reaction is initiated by the protonation of the oxygen atom of the epifluorohydrin by hydrobromic acid. This step is a rapid equilibrium and results in the formation of a protonated epoxide, which is a much more reactive electrophile.

  • Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks one of the electrophilic carbon atoms of the protonated epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted primary carbon (C1) in an S(_N)2 fashion.

  • Ring-Opening: The nucleophilic attack leads to the cleavage of the C-O bond and the opening of the epoxide ring, resulting in the formation of the final product, this compound.

Safety Precautions

Chemical Hazards:

ChemicalHazards
Epifluorohydrin Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation. Suspected of causing genetic defects and cancer.
Hydrobromic Acid (48%) Causes severe skin burns and eye damage. May cause respiratory irritation.
Diethyl Ether Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

Handling Procedures:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.

  • Epifluorohydrin is highly toxic and a suspected carcinogen; handle with extreme caution and avoid any direct contact or inhalation.

  • Hydrobromic acid is corrosive; handle with care to avoid skin and eye contact.

  • Diethyl ether is highly flammable; ensure there are no ignition sources in the vicinity of the experiment.

Characterization of this compound

Physical Properties:

PropertyValue
Molecular Formula C₃H₆BrFO
Molecular Weight 156.98 g/mol [1]
Appearance Colorless liquid
Boiling Point (Predicted)

Spectroscopic Data (Predicted):

Due to the lack of publicly available experimental spectra for this compound, the following are predicted chemical shifts based on the analysis of similar structures.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.5-4.7 (m, 1H, -CHF-)

    • δ 4.0-4.2 (m, 1H, -CH(OH)-)

    • δ 3.5-3.7 (m, 2H, -CH₂Br)

    • δ 2.5-2.7 (d, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 82-85 (d, J = ~170 Hz, -CHF-)

    • δ 70-73 (d, J = ~20 Hz, -CH(OH)-)

    • δ 35-38 (-CH₂Br)

  • GC-MS: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of bromine and other fragments.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC/GC. Ensure the stoichiometry of HBr is correct.
Loss of product during work-up.Ensure the pH is basic during the bicarbonate wash to prevent the protonated alcohol from being water-soluble. Perform multiple extractions with the organic solvent.
Impure Product Incomplete quenching of acid.Add sodium bicarbonate solution slowly until no more gas evolves.
Presence of starting material.Ensure the reaction has gone to completion. Purify carefully by vacuum distillation, monitoring fractions by GC.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from epifluorohydrin. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and organic synthesis. The provided mechanistic insights and troubleshooting guide further support the successful execution of this chemical transformation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem. (n.d.). 3-Bromo-2-fluoropropan-1-ol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-bromo-3-fluoropropan-2-ol. Recognizing the nuances of this synthesis, which is pivotal for creating various pharmaceutical intermediates, this document provides in-depth, field-tested insights in a direct question-and-answer format. Our focus is not just on procedural steps but on the underlying chemical principles to empower users to troubleshoot effectively and optimize their reaction yields.

Section 1: Synthesis Overview & Core Mechanism

The most reliable and common route to synthesizing this compound is through the acid-catalyzed ring-opening of epifluorohydrin using hydrogen bromide (HBr). This reaction leverages the high reactivity of the strained epoxide ring.

The reaction proceeds via protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by the bromide ion. The regioselectivity of this attack is a critical factor influencing the purity and yield of the desired product.

Epifluorohydrin Epifluorohydrin Product This compound Epifluorohydrin->Product + HBr HBr Hydrogen Bromide (HBr) G start Low or No Yield Observed reagent Verify Reagent Quality & Stoichiometry start->reagent temp Assess Temperature Control start->temp monitor Implement Reaction Monitoring (TLC/GC) start->monitor reagent_q1 Is HBr concentration correct? (Titrate or use fresh stock) reagent->reagent_q1 reagent_q2 Is Epifluorohydrin pure? (Consider distillation) reagent->reagent_q2 temp_q1 Was initial temperature 0°C? temp->temp_q1 temp_q2 Was there an uncontrolled exotherm? temp->temp_q2 monitor_q1 Is starting material consumed? monitor->monitor_q1 solution1 Adjust molar ratio. Use anhydrous HBr if possible. reagent_q1->solution1 reagent_q2->solution1 solution2 Improve cooling bath. Slow down reagent addition. temp_q1->solution2 temp_q2->solution2 solution3 Optimize reaction time based on data. monitor_q1->solution3 G cluster_0 Reaction Pathways start Protonated Epifluorohydrin path1 Path A: Attack at C1 (Less Substituted) start->path1 Major Route (Sₙ2-like) path2 Path B: Attack at C2 (More Substituted) start->path2 Minor Route (Sₙ1-like) product1 Desired Product: This compound path1->product1 product2 Isomeric Byproduct: 2-Bromo-3-fluoropropan-1-ol path2->product2

Section 1: Understanding the Challenge: Common Impurities & Compound Stability

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust purification protocols, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of 1-Bromo-3-fluoropropan-2-ol. As a key building block in the synthesis of complex pharmaceutical and agrochemical agents, its purity is paramount. This guide, structured in a practical question-and-answer format, moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Before selecting a purification strategy, it is critical to understand the likely contaminants in your crude mixture and the inherent stability of your target compound. This compound is a functionalized alcohol, and its purification is often complicated by its polarity and thermal sensitivity.

Frequently Asked Questions: Impurities & Stability

Q1: What are the most common impurities I should expect in my crude this compound mixture?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors are a primary source of contamination.

  • Isomeric Byproducts: Depending on the reaction mechanism, isomers such as 3-Bromo-2-fluoropropan-1-ol may form.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Over-reaction Products: Dihalogenated species (e.g., 1,3-dibromopropan-2-ol) can form if the bromine source is not carefully controlled.

  • Hydrolysis Products: The presence of water can lead to the formation of 3-fluoropropane-1,2-diol.

Q2: Is this compound sensitive to heat or certain chemical conditions?

A2: Yes. Like many halohydrins, it can be thermally labile.[2][3] High temperatures, especially in the presence of trace acids or bases, can catalyze decomposition reactions such as:

  • Elimination: Loss of HBr or HF to form unsaturated compounds.

  • Intramolecular Cyclization: Under basic conditions, the molecule can cyclize to form 2-(fluoromethyl)oxirane. This is a common reaction for halohydrins.[3]

  • Intermolecular Etherification: Two molecules can react to form an ether, particularly at high temperatures.

It is also incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4]

Section 2: Core Purification Techniques: A Troubleshooting Guide

This section provides direct answers and protocols for the most common purification challenges encountered in the laboratory.

Fractional Vacuum Distillation

Distillation is the preferred method for purifying this compound on a larger scale, provided the impurities have sufficiently different boiling points.

Q3: My compound seems to be decomposing at its atmospheric boiling point. What should I do?

A3: This is a classic sign of thermal degradation. The solution is to perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure significantly lowers the boiling point, allowing for the distillation to occur at a temperature that does not damage the molecule.

Q4: How do I perform a fractional vacuum distillation for this compound?

A4: Fractional vacuum distillation is essential for separating compounds with close boiling points.

Experimental Protocol: Fractional Vacuum Distillation

  • System Setup:

    • Assemble a fractional distillation apparatus using a short, insulated Vigreux or packed column. Ensure all glassware joints are properly sealed with vacuum grease.

    • Use a two-necked flask as the distilling pot. One neck for the column, the other for a thermometer or ebulliator to ensure smooth boiling.

    • Connect the distillation head to a condenser and a receiving flask. It is critical to have a vacuum adapter that connects this assembly to a cold trap and a vacuum pump.

  • Procedure:

    • Charge the distilling flask with the crude material (no more than two-thirds full). Add a magnetic stir bar or boiling chips.

    • Slowly and carefully apply the vacuum. Bumping can occur if the pressure is lowered too quickly.

    • Once the desired vacuum is stable, begin gently heating the distilling pot using a heating mantle with a stirrer.

    • Collect any low-boiling fractions (likely residual solvents) first.

    • Slowly increase the temperature until the main fraction begins to distill. Collect the product in a pre-weighed receiving flask. The collection temperature will depend on the vacuum achieved, but will be significantly lower than the atmospheric boiling point.

    • Monitor the temperature at the distillation head. A stable temperature plateau indicates a pure fraction is being collected.

    • Once the main fraction is collected, stop the heating, allow the system to cool, and then slowly and carefully vent the vacuum before disassembling.

Q5: I'm still seeing impurities in my final product after a single vacuum distillation. What's next?

A5: If impurities persist, it suggests their boiling points are very close to your product's. You have two primary options:

  • Improve Distillation Efficiency: Use a longer packed distillation column (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates, providing better separation.

  • Consider an Alternative Technique: If highly efficient distillation fails, column chromatography is the next logical step.

Flash Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[5]

Q6: Is flash chromatography suitable for this compound, and what solvent system should I use?

A6: Yes, flash chromatography is an excellent method for high-purity separation, especially on smaller scales. Given the polar hydroxyl group, this compound is a moderately polar compound.[6]

  • Recommended Stationary Phase: Silica gel (230-400 mesh).

  • Recommended Mobile Phase: A mixture of a non-polar solvent and a more polar solvent is ideal. Good starting points for developing your system via Thin Layer Chromatography (TLC) are:

    • Hexane/Ethyl Acetate gradients (e.g., starting from 9:1 and increasing the polarity).

    • Dichloromethane/Methanol gradients (for more polar impurities).

    • Aim for an Rf value of ~0.3 on your TLC plate for the best separation on the column.

Q7: My compound is streaking on the TLC plate and the column. How can I fix this?

A7: Streaking is often caused by overloading the sample or by interactions with the stationary phase.

  • Reduce Sample Load: Ensure you are not applying too much compound to the TLC plate or column.

  • Acid/Base Effects: Silica gel is slightly acidic. If your compound is acid-sensitive, this can cause degradation on the column. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~0.1-1%). Conversely, if your compound is a base, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape.

Section 3: Data & Workflow Visualizations

Physical Properties Comparison

Understanding the physical properties of your target compound and potential impurities is key to designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound C₃H₆BrFO156.98Not available, estimated >150
1-Bromo-3-fluoropropaneC₃H₆BrF140.98101.2[4]
1-Bromo-3-chloropropaneC₃H₆BrCl157.43142-145
3-Fluoropropane-1,2-diolC₃H₇FO₂94.09~200 (decomposes)

Data compiled from various sources. Boiling point for the target compound is an estimate based on structurally similar molecules.[4][7]

Purification Workflow Diagram

This diagram outlines the general sequence of steps for purifying crude this compound.

PurificationWorkflow cluster_prep Initial Preparation cluster_purification Core Purification cluster_final Final Product Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., NaHCO₃ wash) Crude->Workup Dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) Workup->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Purify Purification Step SolventRemoval->Purify Distill Fractional Vacuum Distillation Purify->Distill Large Scale High Purity Chrom Flash Column Chromatography Purify->Chrom Small Scale Ultra-High Purity Analysis Purity Analysis (GC-MS, NMR) Distill->Analysis Chrom->Analysis Pure Pure Product (>98%) Analysis->Pure

Caption: General experimental workflow for the purification of this compound.

Decision-Making Logic for Purification Method

This diagram helps you choose the most appropriate purification technique based on the nature of your mixture.

DecisionTree Start Crude Product Analyzed (TLC/GC) Q1 Are major impurities non-volatile salts or polymers? Start->Q1 A1_Yes Simple Vacuum Distillation Q1->A1_Yes Yes Q2 Are boiling points of impurities significantly different (>25 °C)? Q1->Q2 No A2_Yes Fractional Vacuum Distillation Q2->A2_Yes Yes Q3 Is there good separation by polarity (TLC)? Q2->Q3 No A3_Yes Flash Column Chromatography Q3->A3_Yes Yes A3_No Consider derivatization or re-synthesis Q3->A3_No No

Caption: Decision tree for selecting the optimal purification method.

References

  • US2068415A - Purification of alcohols - Google P
  • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation st
  • 1-Bromo-3-fluoropropane | CAS#:352-91-0 | Chemsrc.
  • Safety Data Sheet: 1-Bromo-3-chloropropane - Carl ROTH.
  • This compound | C3H6BrFO | CID 21907447 - PubChem. [Link]

  • CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google P
  • Chemical Properties of 1-Bromo-3-fluoropropane (CAS 352-91-0) - Cheméo. [Link]

  • Haloalkanes and Haloarenes - NCERT. [Link]

  • NEW SIMPLE METHOD FOR PURIFICATION OF CLASS I ALCOHOL DEHYDROGENASE - Oxford Academic. [Link]

  • 9.10: Formation of Halohydrins - Chemistry LibreTexts. [Link]

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. [Link]

  • Functional Groups In Organic Chemistry. [Link]

  • Ionic Liquid Functionalized Layered Double Hydroxides Achieve Near-Zero Wear on Steel–Steel Contacts | Langmuir - ACS Publications. [Link]

  • Halohydrins from Alkenes - Chemistry Steps. [Link]

  • Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate - ResearchGate. [Link]

  • 8.3 Halohydrins from Alkenes: Addition of HO-X - Organic Chemistry | OpenStax. [Link]

  • Halohydrin Formation Practice Problems - YouTube. [Link]

  • Advancing Bongkrekic Acid Detection: From Conventional Instrumental Analysis to Advanced Biosensing for Cross-Toxin Applications - MDPI. [Link]

  • Preparation of 1-bromo-2-propanol - PrepChem.com. [Link]

  • 3-Bromo-2-fluoropropan-1-ol | C3H6BrFO | CID 14364400 - PubChem. [Link]

Sources

Technical Support Center: Purification of 1-Bromo-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for professionals working with 1-Bromo-3-fluoropropan-2-ol. This guide is designed to provide expert insights and practical solutions for the removal of unreacted reagents and byproducts from your crude samples. Ensuring the purity of this versatile building block is critical for the success of downstream applications in pharmaceutical and agrochemical development.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding Your Impurity Profile (FAQs)

A successful purification strategy begins with a clear understanding of the potential contaminants in your crude product. The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the ring-opening of an epoxide with a halide source.

Q1: What are the most likely unreacted reagents and byproducts in my this compound sample?

A1: The identity of contaminants is dictated by your starting materials. The two most probable synthetic pathways are:

  • Route A: Ring-opening of epibromohydrin with a fluoride source (e.g., hydrogen fluoride).

  • Route B: Ring-opening of epifluorohydrin with a bromide source (e.g., hydrogen bromide).

Therefore, your primary contaminants are likely to be:

  • Unreacted Epoxide: Epibromohydrin or epifluorohydrin.

  • Unreacted Acid: Hydrogen Fluoride (HF) or Hydrogen Bromide (HBr).

  • Regioisomeric Byproduct: 2-Bromo-3-fluoropropan-1-ol. The nucleophilic attack can occur at either carbon of the epoxide ring, leading to isomeric impurities.

  • Solvent: The solvent used for the reaction.

  • Water: Introduced during the reaction or aqueous workup.

The table below summarizes the physical properties of the target molecule and its most common impurities, which are critical for designing a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compound 156.98~160-165 (est.)Soluble
Epibromohydrin136.97134-136Slightly Soluble
Hydrogen Fluoride (HF)20.0119.5Very Soluble
Hydrogen Bromide (HBr)80.91-66Very Soluble
2-Bromo-3-fluoropropan-1-ol156.98~160-165 (est.)Soluble

Data sourced from PubChem and estimated based on similar structures.[2][3]

Section 2: Troubleshooting Guide for Purification

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q2: My crude product has a low pH and is corrosive. How do I safely remove residual acid (HBr or HF)?

A2: The presence of strong acids like HBr or HF necessitates an initial neutralization and extraction step. The goal is to convert the acid into a salt, which will be sequestered in an aqueous phase, leaving your desired product in the organic phase.

Expert Rationale: We strongly advise against using strong bases like NaOH or KOH. Haloalcohols can be susceptible to base-catalyzed intramolecular cyclization (forming an epoxide) or elimination reactions, which would reduce your yield. A mild base, such as sodium bicarbonate (NaHCO₃) or a phosphate buffer, provides a controlled neutralization without inducing side reactions.

Recommended Protocol: A liquid-liquid extraction is the method of choice.[4][5] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5]

  • Step 1: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Step 2: Carefully add a saturated aqueous solution of NaHCO₃ to the separatory funnel.

  • Step 3: Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure generated from the neutralization.

  • Step 4: Shake vigorously and allow the layers to separate.

  • Step 5: Drain the lower aqueous layer. Repeat the wash 2-3 times.

  • Step 6: Perform a final wash with brine (saturated NaCl solution) to remove bulk water from the organic layer.

Q3: After acid removal, I still detect a volatile impurity corresponding to the starting epoxide. What is the best removal method?

A3: Unreacted epoxides are typically more volatile than the desired propanol product. Therefore, fractional distillation is an effective method for separation, provided the boiling points are sufficiently different.

Expert Rationale: The hydroxyl group in your product, this compound, significantly increases its boiling point compared to the starting epoxide due to hydrogen bonding. This difference is the physical basis for separation by distillation. For optimal results, vacuum distillation is recommended to reduce the required temperature and prevent potential thermal degradation of the product.

Key Parameters for Distillation:

  • Apparatus: A fractional distillation setup with a Vigreux or packed column is essential for achieving good separation between liquids with close boiling points.

  • Vacuum: Applying a vacuum will lower the boiling points of all components, allowing the distillation to proceed at a lower, safer temperature.

  • Collection: Collect fractions based on the temperature at the distillation head. The initial, lower-boiling fraction will be enriched in the epoxide. The main fraction, collected at a stable, higher temperature, will be your purified product.

Q4: My NMR/GC-MS analysis shows two isomeric products. How can I isolate the desired this compound?

A4: The separation of regioisomers, which have identical molecular weights and very similar boiling points, is a classic challenge that distillation cannot resolve. For this, flash column chromatography is the definitive technique.[6][7]

Expert Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[6] The two isomers, this compound (a secondary alcohol) and 2-Bromo-3-fluoropropan-1-ol (a primary alcohol), have slightly different polarities. The primary alcohol generally interacts more strongly with the polar silica gel and will therefore elute from the column more slowly than the secondary alcohol.

This purification strategy is visualized in the workflow diagram below.

cluster_0 Decision Making for Purification Start Crude Product Acid_Check Is the sample acidic (pH < 5)? Start->Acid_Check Isomer_Check Are regioisomers present? Acid_Check->Isomer_Check No Workup Aqueous Workup (NaHCO3 wash) Acid_Check->Workup Yes Volatile_Check Are volatile reagents present? Isomer_Check->Volatile_Check No Chrom Column Chromatography Isomer_Check->Chrom Yes Distill Fractional Distillation Volatile_Check->Distill Yes Dry Dry (Na2SO4) & Concentrate Volatile_Check->Dry No Workup->Isomer_Check Distill->Dry Chrom->Volatile_Check End Pure Product Dry->End

Caption: Decision tree for selecting the appropriate purification steps.

Section 3: Standard Operating Protocol: Flash Column Chromatography

This protocol provides a detailed, self-validating workflow for isomeric separation.

Objective: To separate this compound from its regioisomer.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Crude product mixture

  • Collection tubes

  • TLC plates and chamber

  • Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

  • Determine Eluent System:

    • Rationale: The choice of solvent (mobile phase) is critical for separation. You must find a solvent system where the isomers have different Retention Factors (Rf) on a TLC plate.[8]

    • Procedure: On a TLC plate, spot your crude mixture. Develop the plate in various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good starting point is a 7:3 or 8:2 mixture of hexanes to ethyl acetate. The ideal system will show two distinct spots with Rf values between 0.2 and 0.5.

  • Pack the Column:

    • Rationale: A well-packed column is crucial for achieving sharp, well-separated bands. Air bubbles or cracks in the stationary phase will lead to poor separation.[9][10]

    • Procedure (Wet Slurry Method):

      • a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

      • b. In a beaker, make a slurry of silica gel in your starting, non-polar eluent.

      • c. Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

      • d. Gently tap the column to pack the silica bed evenly and drain the excess solvent until it is level with the top of the silica. Never let the column run dry.

  • Load the Sample:

    • Rationale: The sample must be loaded in a highly concentrated, narrow band. A diffuse starting band will result in diffuse, overlapping bands during elution.

    • Procedure: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Carefully apply the solution to the top of the silica bed. Allow the sample to absorb completely into the silica.

  • Elute and Collect Fractions:

    • Rationale: As you run the eluent through the column, the less polar compound will travel faster and elute first.

    • Procedure: Carefully add the eluent to the top of the column. Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the Separation:

    • Rationale: This is the self-validation step. You must continuously check the composition of your collected fractions to know where your product is.

    • Procedure: Using TLC, spot every few fractions onto a plate. Develop and visualize the plate. Combine the fractions that contain only your pure desired product.

cluster_1 Purification Workflow Crude Crude Sample Workup Aqueous Wash (Neutralization) Crude->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying Organic Layer (Na2SO4) Extraction->Drying Concentration1 Solvent Removal (Rotovap) Drying->Concentration1 Chromatography Flash Column Chromatography Concentration1->Chromatography Fraction_Analysis Fraction Analysis (TLC) Chromatography->Fraction_Analysis Concentration2 Combine & Concentrate Pure Fractions Fraction_Analysis->Concentration2 Final_Product Pure Product Concentration2->Final_Product

Caption: General experimental workflow for product purification.

Section 4: Purity Analysis and Final Product Handling

Q5: My product is purified. Which analytical methods should I use to confirm its identity and purity?

A5: A combination of techniques is recommended for unambiguous characterization and purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing purity.[11][12] A single peak on the GC chromatogram indicates a pure compound. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The chemical shifts, splitting patterns, and integration will confirm the connectivity of the atoms and distinguish between the desired product and any isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This will confirm the presence of key functional groups, most notably the broad O-H stretch of the alcohol group.

Q6: How should I store the purified this compound?

A6: Like many haloalcohols, this compound can be sensitive to light and heat. It should be stored in an amber glass bottle in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation over time.

References

  • Google Patents. (n.d.). CN102502503B - Method for preparing bromine trifluoride.
  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link]

  • ResearchGate. (2025). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Australian Government Department of Health. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Bromo-3-fluoropropane | CAS#:352-91-0. Retrieved from [Link]

  • Google Patents. (n.d.). CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
  • PubChem. (n.d.). 3-Bromo-2-fluoropropan-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Bromo-3-fluoropropane (CAS 352-91-0). Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from [Link]

  • Analytice. (n.d.). 1-Bromo-3-chloropropane - analysis. Retrieved from [Link]

  • Organic Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 1-Bromo-3-fluoropropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 1-bromo-3-fluoropropan-2-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges related to steric hindrance in their synthetic routes. Here, we move beyond simple protocols to dissect the underlying mechanistic principles, offering field-tested insights and robust troubleshooting frameworks to accelerate your research and development.

Section 1: Foundational Concepts: The Challenge of the this compound Scaffold

The this compound scaffold is a versatile building block, but its inherent stereoelectronic properties present unique challenges. The primary bromine at the C1 position is an excellent leaving group for nucleophilic substitution. However, the substituents at the adjacent C2 (hydroxyl and a fluoromethyl group) create a sterically congested environment.

This congestion primarily affects S(_N)2-type reactions, where the nucleophile must approach the electrophilic carbon from the backside of the carbon-bromine bond.[1][2] The bulky groups hinder this approach, slowing down the reaction rate or preventing the reaction altogether.[3] Furthermore, the conformational preferences of the molecule, influenced by potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine or bromine atom, can further restrict access to the reaction center.[4]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of derivatives from this compound.

Question 1: My S(_N)2 reaction with a bulky secondary amine nucleophile is extremely slow or failing completely. What is the primary cause and how can I resolve this?

Answer:

Causality: The primary issue is severe steric hindrance at the C1 carbon. An S(_N)2 reaction requires a direct backside attack on the C-Br bond.[5] The hydroxyl group at C2, combined with the fluoromethyl group, creates a sterically crowded environment that physically blocks the trajectory of a large nucleophile like a secondary amine. This significantly increases the activation energy of the reaction, leading to impractically slow rates.

Troubleshooting Workflow:

G start Low Yield with Bulky Nucleophile q1 Is raising the temperature feasible? (Consider substrate stability) start->q1 a1_yes Increase temperature incrementally (e.g., 50°C -> 80°C). Monitor for degradation. q1->a1_yes Yes a2_no Temperature is not the sole solution. Proceed to modify reaction parameters. q1->a2_no No q2 Did higher temperature improve yield? a1_yes->q2 q2->a2_no No q3 Can you switch to a less hindered, related nucleophile? a2_no->q3 a3_yes Use a primary amine first, then perform a subsequent alkylation. q3->a3_yes Yes a3_no If the bulky group is essential, focus on activating the substrate. q3->a3_no No q4 Consider solvent effects. Are you using a polar aprotic solvent? a3_no->q4 a4_no Switch to DMF or DMSO to maximize nucleophile reactivity. q4->a4_no No a4_yes Solvent is likely optimal. Consider catalytic approaches. q4->a4_yes Yes q5 Investigate phase-transfer catalysis. (e.g., with TBAB) a4_yes->q5 NGP Reactant This compound (alkoxide form) Intermediate Epoxide Intermediate Reactant->Intermediate Intramolecular S_N2 (NGP) Product Ring-Opened Product (Regioisomeric Mixture) Intermediate->Product External Nucleophile Attack

Caption: Neighboring group participation via an epoxide intermediate.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Ether Synthesis with a Hindered Alcohol (Williamson Ether Synthesis Modification)

This protocol is designed to maximize the yield of ether formation from this compound and a sterically demanding alcohol, using conditions that favor the S(_N)2 pathway.

Materials:

  • This compound (1.0 eq)

  • Hindered Alcohol (e.g., tert-Butanol) (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the hindered alcohol (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DMF to dissolve the alcohol (concentration approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.3 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This ensures complete formation of the alkoxide.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise via the dropping funnel over 20 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching: Cool the reaction to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity. The key is to confirm the connectivity of the ether linkage and ensure no rearrangement has occurred.

References

  • Vertex AI Search. (2021). effect of steric hindrance on nucleophiles. Reddit.
  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]

  • Chemistry Stack Exchange. (2015). Influence of neighboring fluorine and hydroxyl on carbocation. [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • ResearchGate. (2025). Conformational Analysis of 1-Chloro- and 1-Bromo-2-propanol. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Chemistry LibreTexts. (2023). Neighboring Group Participation. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H-NMR and 13C-NMR Analysis of 1-Bromo-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-Bromo-3-fluoropropan-2-ol , a critical chiral building block in medicinal chemistry. This analysis contrasts the molecule with its symmetric analogs to highlight the effects of desymmetrization on spectral complexity.[1]

Executive Summary & Structural Significance

This compound (CAS: 456-41-7) represents a class of "desymmetrized" glycerol derivatives. Unlike its symmetric counterparts (1,3-difluoro- or 1,3-dibromo-2-propanol), this molecule lacks a plane of symmetry. This asymmetry introduces diastereotopicity to the methylene protons at both C1 and C3, resulting in a highly complex second-order NMR spectrum that is often misinterpreted as "impure" by inexperienced chemists.

Structural Comparison
Feature1,3-Difluoropropan-2-ol1,3-Dibromopropan-2-olThis compound
Symmetry

(Plane of Symmetry)

(Plane of Symmetry)

(Asymmetric)
Chirality Prochiral center at C2Prochiral center at C2Chiral center at C2
Proton Environments 2 sets (

are equiv)
2 sets (

are equiv)
5 distinct sets (H-C1a, H-C1b, H-C2, H-C3a, H-C3b)
Spectral Complexity Moderate (H-F coupling)Low (Simple splitting)High (ABX systems + H-F coupling)

Experimental Protocol

To obtain high-resolution data suitable for structural validation, specific sample preparation protocols are required to minimize line broadening from hydrogen bonding.

Sample Preparation Workflow
  • Solvent Selection: Use DMSO-

    
      or Acetone-
    
    
    
    rather than
    
    
    if observing the hydroxyl proton coupling is desired. For standard structural verification,
    
    
    is preferred to minimize solvent peaks overlapping with the C1 region.[1]
  • Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations can lead to intermolecular H-bonding, shifting the -OH signal and broadening the methine (CH) peak.

  • Acquisition:

    • 1H-NMR: Minimum 16 scans, relaxation delay (d1) > 2.0s to allow relaxation of the methine proton.

    • 13C-NMR: Minimum 512 scans; proton-decoupled (

      
      -decoupled).
      

Figure 1: Optimized workflow for acquiring high-resolution NMR data for halo-hydrins.

1H-NMR Spectrum Analysis

The proton spectrum of this compound is dominated by the deshielding effect of Fluorine and spin-spin coupling (


) .
Chemical Shift Assignments (Predicted in )
PositionProton Type

(ppm)
Multiplicity & Coupling Pattern
H-C3

4.40 – 4.60 dt or ddd (Geminal

Hz, Vicinal

Hz). These protons are diastereotopic, appearing as complex multiplets.[1]
H-C2

3.95 – 4.15 Multiplet (dm) . Coupled to F (

Hz), 4 neighboring protons, and -OH.
H-C1

3.45 – 3.60 dd or ABX . Diastereotopic protons. Split by H-C2 (

Hz).
-OH Hydroxyl2.5 – 3.5 Broad Singlet (concentration dependent).
Detailed Mechanistic Insight
  • The "Fluorine Effect": The fluorine atom at C3 is highly electronegative, pulling electron density and shifting the C3 protons downfield (

    
     4.[1]5) compared to the C1 bromine-adjacent protons (
    
    
    
    3.5).
  • Geminal H-F Coupling: The most diagnostic feature is the massive coupling constant between the fluorine and the geminal protons (

    
     Hz).[1] This splits the C3 signal into two widely separated "islands" of peaks.[1]
    
  • Diastereotopicity: Because C2 is a chiral center, the two protons on C1 (

    
    ) are chemically non-equivalent.[1] They will not appear as a simple doublet but rather as a doublet of doublets (dd)  or a higher-order ABX pattern. The same applies to the C3 protons.[1]
    

13C-NMR Spectrum Analysis

The Carbon-13 spectrum provides the most definitive proof of structure due to the characteristic C-F coupling constants (


), which act as a "ruler" measuring distance from the fluorine atom.
13C Data & Coupling Constants
CarbonAssignment

(ppm)
Coupling Pattern (

)
Interpretation
C3

83.0 – 85.0 Doublet (

Hz)
Direct attachment to Fluorine. Large splitting.
C2

69.0 – 71.0 Doublet (

Hz)
Beta-position to Fluorine. Distinct "medium" splitting.[1][2]
C1

33.0 – 35.0 Doublet (

Hz)
Gamma-position. Small splitting (often unresolved).[1]
Comparative Analysis: Symmetric vs. Asymmetric

The table below illustrates how the target molecule's spectrum differs from its symmetric analogs.

Compound13C SignalsC-F Coupling (

)
Notes
1,3-Difluoropropan-2-ol 2 Signals~170 HzSymmetric. C1 and C3 are equivalent (appear as one doublet).[1]
This compound 3 Signals ~168 Hz Asymmetric. Distinct signals for all carbons.
1,3-Dibromopropan-2-ol 2 SignalsN/ASymmetric. No C-F coupling.[1] Simple singlets.

Figure 2: Logic flow for assigning spectral signals based on electronegativity and symmetry.

Advanced Verification: 19F-NMR

For unambiguous confirmation, 19F-NMR is recommended.

  • Signal: A single signal at approximately -230 ppm (relative to

    
    ).
    
  • Multiplicity: Triplet of doublets (td) due to coupling with two geminal protons (

    
     Hz) and one vicinal proton (
    
    
    
    Hz).[1]

References

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information.[1] Link

  • Spectral Database for Organic Compounds (SDBS) . AIST. (General reference for 1,3-dihalo-2-propanol shifts). Link

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Source for additivity rules and coupling constants).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for C-F coupling patterns).

Sources

A Senior Application Scientist's Guide to 19F-NMR for the Structural Elucidation of 1-Bromo-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the unambiguous identification of 1-Bromo-3-fluoropropan-2-ol. We will delve into the principles governing ¹⁹F NMR, present a comparative analysis with structurally similar molecules, and provide a detailed experimental protocol for data acquisition and interpretation.

The Power of ¹⁹F NMR in Fluorinated Molecule Identification

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful analytical technique for the structural elucidation of fluorinated organic compounds.[1][2] The ¹⁹F nucleus possesses several advantageous properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and protons.[3] This high sensitivity, combined with an expansive chemical shift range—spanning up to 800 ppm—provides exquisite resolution and allows for the clear differentiation of fluorine atoms in subtly different electronic environments.[3][4]

For a molecule like this compound, ¹⁹F NMR serves as a direct probe into the local environment of the fluorine atom, providing definitive information on its connectivity and the electronic influence of neighboring substituents.

Deciphering the ¹⁹F NMR Signature of this compound

The chemical structure of this compound dictates a unique ¹⁹F NMR signature, primarily defined by its chemical shift (δ) and its spin-spin coupling (J-coupling) to adjacent protons.

Caption: Structure of this compound showing key through-bond couplings that influence the ¹⁹F NMR signal.

Expected Chemical Shift (δ)

The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[1] Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[1]

In this compound, the fluorine is attached to a primary carbon (-CH₂F). For organofluorine compounds, moieties of this type typically resonate in the upfield region of the spectrum, generally between -200 to -220 ppm relative to the standard reference, CFCl₃.[3] The presence of the electronegative hydroxyl (-OH) and bromine (-Br) groups at the C2 and C1 positions, respectively, will exert a deshielding effect, likely shifting the signal to the lower end of this typical range.

Expected Multiplicity: A Triplet of Triplets

Spin-spin coupling provides information about neighboring atoms.[4] The ¹⁹F signal will be split by the protons on adjacent carbons.

  • Geminal Coupling (²JHF): The two protons on C3 are two bonds away from the fluorine atom. This coupling will split the ¹⁹F signal into a triplet . Geminal H-F coupling constants are typically large, often around 50 Hz.[3]

  • Vicinal Coupling (³JHF): The single proton on C2 is three bonds away. This will further split each peak of the triplet into another triplet .

Therefore, the theoretical multiplicity of the ¹⁹F signal for this compound is a triplet of triplets (tt) .

Comparative Analysis: The Key to Unambiguous Identification

Comparing the spectrum of the target compound with that of its structural isomers and related molecules is a robust method for confirming its identity. The significant chemical shift dispersion in ¹⁹F NMR makes this particularly effective.[3]

CompoundStructureFluorine EnvironmentExpected ¹⁹F Chemical Shift (δ) vs. CFCl₃Expected MultiplicityKey Differentiator
This compound (Target) Br-CH₂-CH(OH)-F -CH₂Primary (-CH₂F)~ -200 to -220 ppm[3]Triplet of Triplets (tt)The combination of a primary fluorine chemical shift and complex multiplicity.
3-Bromo-2-fluoropropan-1-ol (Isomer) Br-CH₂-CH(F )-CH₂-OHSecondary (-CHF)~ +140 to +250 ppm[1][5]Doublet of Triplets (dt)Drastically different chemical shift (downfield) due to fluorine on a secondary carbon.
1-Bromo-3-fluoropropane Br-CH₂-CH₂-F -CH₂Primary (-CH₂F)~ -210 to -230 ppmTriplet of Triplets (tt)Similar to the target but may be slightly more upfield due to the absence of the deshielding -OH group.
1-Fluoro-2-propanol CH₃-CH(OH)-F -CH₂Primary (-CH₂F)~ -220 to -240 ppmTriplet of Doublets (td)More upfield shift due to the absence of the deshielding bromine atom.

Note: The expected chemical shift values are based on typical ranges for the given fluorine environments and the known electronic effects of substituents. Actual values can vary with solvent and temperature.[1][6]

Experimental Protocol for ¹⁹F NMR Analysis

This protocol outlines the necessary steps for acquiring a high-quality, proton-coupled ¹⁹F NMR spectrum. Adherence to a standardized procedure is critical for reproducibility and accurate data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, Acetone-d₆) B 2. Add internal reference standard (e.g., CFCl₃ or TFA, ~1% v/v) A->B C 3. Transfer solution to a clean, dry NMR tube B->C D 4. Insert sample into NMR magnet and allow temperature to equilibrate C->D E 5. Load standard ¹⁹F NMR experiment (proton-coupled) D->E F 6. Set spectral parameters: - Center frequency (O1P) ~ -215 ppm - Spectral width (SW) ~ 50 ppm - Relaxation delay (D1) ≥ 5s E->F G 7. Acquire data (NS=16 to 64) F->G H 8. Apply Fourier Transform G->H I 9. Phase the spectrum H->I J 10. Reference spectrum to the internal standard I->J K 11. Analyze chemical shift, multiplicity, and coupling constants J->K

Caption: Standard workflow for the identification of this compound using ¹⁹F NMR.

Methodology Details:
  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of the synthesized this compound.

    • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). The choice of solvent is important as it can influence the chemical shift.[6][7] Ensure the solvent does not have signals that overlap with the region of interest.

    • Reference: Add a small quantity of an internal reference standard. While CFCl₃ (δ = 0 ppm) is the primary standard, it is volatile and toxic.[4] A common secondary standard is trifluoroacetic acid (TFA), though its chemical shift is solvent-dependent.[8] Proper referencing is crucial for accurate chemical shift determination.[8]

    • Mixing: Vortex the sample until fully dissolved and transfer it to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Causality: The goal is to obtain a proton-coupled spectrum to observe the multiplicity, which is key for structural confirmation. Therefore, a standard 1D fluorine experiment without proton decoupling should be used.

    • Pulse Sequence: A simple 1D pulse-acquire sequence (zg on Bruker systems) is sufficient. For samples with potential background fluorine signals (from probe components), a spin-echo sequence may be beneficial.[9]

    • Parameters:

      • Transmitter Offset (O1P): Center the spectral window on the expected chemical shift (~ -215 ppm) to ensure the signal is on-resonance for optimal excitation.

      • Spectral Width (SW): A width of ~50 ppm is adequate to capture the signal and baseline. For unknown compounds, a much larger spectral width is initially recommended to avoid aliasing.[10]

      • Relaxation Delay (D1): A longer delay (e.g., 5 seconds) is used to allow for full relaxation of the ¹⁹F nucleus, which is important for accurate integration if needed.[4]

      • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Apply standard Fourier transformation, phasing, and baseline correction.

    • Calibrate the chemical shift axis by setting the peak of the internal reference to its known value.

    • Analyze the resulting spectrum, paying close attention to the chemical shift, the splitting pattern (multiplicity), and the measured coupling constants (J-values). The data should align with the predictions in Section 2.

Conclusion

The identification of this compound is readily and reliably achieved using ¹⁹F NMR spectroscopy. The expected signature—a triplet of triplets in the upfield region of the spectrum (~ -200 to -220 ppm)—provides a distinct fingerprint. When this data is contextualized through a comparative analysis with its structural isomer, which would exhibit a dramatically different downfield chemical shift, the identification becomes unambiguous. The detailed experimental protocol provided herein ensures the acquisition of high-fidelity data, solidifying ¹⁹F NMR as an indispensable tool in the workflow of synthetic and medicinal chemistry.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • NMR Facility, UCSB Chem and Biochem. F19 detection. [Link]

  • OUCI. 19F NMR Spectroscopy. [Link]

  • Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

  • ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • RSC Publishing. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

  • ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • NIH National Library of Medicine. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • NIH National Library of Medicine. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • PubChem. This compound. [Link]

  • ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. [Link]

  • ACD/Labs. NMR Databases | 1H, 13C, 15N, 19F, 31P. [Link]

  • PubMed. Prediction of 19F NMR chemical shifts for organic compounds with ORCA. [Link]

  • The University of Chicago. Protocols | NMR Facility - Chemistry Department. [Link]

  • Reddit. Where to find 19F NMR spectra? [Link]

  • Canadian Journal of Chemistry. 19F Studies of Solvent and Counterion Effects on Chemical Shift. [Link]

  • ResearchGate. The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. [Link]

  • SpectraBase. Fluorocyclohexane - Optional[19F NMR] - Chemical Shifts. [Link]

  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]

  • Cheméo. Chemical Properties of 1-Bromo-3-fluoropropane (CAS 352-91-0). [Link]

  • PubChem. 3-Bromo-2-fluoropropan-1-ol. [Link]

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Spectroscopic Validation of 1-Bromo-3-fluoropropan-2-ol: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mixed-Halogen Challenge

1-Bromo-3-fluoropropan-2-ol (CAS: 2107-08-6) is a critical chiral building block in the synthesis of pharmaceutical epoxides (e.g., epifluorohydrin). Its validation presents a unique challenge: distinguishing it from symmetric impurities like 1,3-dibromo-2-propanol (over-bromination) or 1,3-difluoro-2-propanol (starting material residue).

Standard HPLC often struggles with low-UV absorbance of these aliphatic halohydrins. Infrared (IR) spectroscopy offers a superior, label-free method for validation by exploiting the distinct reduced masses of Carbon-Fluorine vs. Carbon-Bromine bonds.

This guide provides a comparative framework to validate the target molecule against its most common structural analogs using FTIR.

Structural Analysis & Vibrational Logic

To validate this molecule, one must understand the physics governing the spectral shifts. According to Hooke’s Law, the vibrational frequency (


) of a bond is inversely proportional to the reduced mass (

) of the atoms involved:


  • C-F Bond (Light/Strong): Fluorine (19 amu) is light and forms a strong bond (

    
     is high). This results in high-frequency absorption (
    
    
    
    ), often overlapping with C-O stretches.
  • C-Br Bond (Heavy/Weak): Bromine (79.9 amu) is heavy. This shifts the absorption to the "fingerprint" region (

    
    ), a distinct zone clear of most organic interferences.
    
Visualization: Molecular Vibrational Modes

G C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 OH OH C2->OH Broad (3400 cm⁻¹) F F C3->F High Freq (1050 cm⁻¹) Br Br Br->C1 Low Freq (600 cm⁻¹)

Figure 1: Vibrational Map showing the distinct frequency zones for the heavy Bromine (Red) vs. light Fluorine (Green).[1]

Comparative Spectral Data

The following table contrasts the target molecule with its primary synthesis impurities. Validation is achieved only when both the C-F and C-Br bands are present.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeTarget: 1-Br-3-F-propan-2-olImpurity A: 1,3-Dibromo-2-propanolImpurity B: 1,3-Difluoro-2-propanol
O-H Stretch (H-bonded)3200–3550 cm⁻¹ (Broad)3200–3550 cm⁻¹3200–3550 cm⁻¹
C-H Alkane Stretch2850–2990 cm⁻¹2850–2990 cm⁻¹2850–2990 cm⁻¹
C-O Secondary Alcohol~1100 cm⁻¹~1060 cm⁻¹~1120 cm⁻¹
C-F Alkyl Fluoride Stretch 1000–1050 cm⁻¹ (Strong) ABSENT 1000–1100 cm⁻¹ (Very Strong)
C-Br Alkyl Bromide Stretch 560–690 cm⁻¹ (Med/Strong) 560–690 cm⁻¹ (Very Strong) ABSENT
Critical Analysis
  • The "Fingerprint" Trap: The C-O stretch (~1100 cm⁻¹) can mask the C-F stretch. However, in 1,3-difluoro analogs, the 1000-1100 cm⁻¹ region becomes significantly broader and more intense due to the presence of two C-F bonds.

  • The Bromine Confirmation: If the spectrum lacks a sharp band below 700 cm⁻¹, the sample is likely the difluoro- impurity or unreacted epifluorohydrin.

Experimental Validation Protocol

To ensure reproducibility, follow this self-validating ATR-FTIR workflow.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Crystal. Resolution: 4 cm⁻¹. Scans: 32 (minimum).

Step-by-Step Methodology
  • System Blanking:

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (air). Criterion: No peaks >5% absorbance in 2800-3000 cm⁻¹ region.

  • Sample Loading:

    • Apply 10-20 µL of liquid this compound to the crystal.

    • Ensure full coverage of the "bullseye" (active sensor area).

  • Data Collection:

    • Collect sample spectrum.[2][3]

    • Apply Baseline Correction (automatic or multipoint).

  • Validation Logic (Decision Tree):

Validation Start Start Analysis CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) Start->CheckOH CheckBr Check 500-700 cm⁻¹ (Sharp Peak?) CheckOH->CheckBr Yes ResultFail1 FAIL: Not an Alcohol CheckOH->ResultFail1 No CheckF Check 1000-1050 cm⁻¹ (Strong Band?) CheckBr->CheckF Yes ResultFail2 FAIL: Likely 1,3-Difluoro (Missing Br) CheckBr->ResultFail2 No ResultPass PASS: 1-Br-3-F-propan-2-ol Confirmed CheckF->ResultPass Yes ResultFail3 FAIL: Likely 1,3-Dibromo (Missing F) CheckF->ResultFail3 No

Figure 2: Decision tree for validating purity based on functional group presence.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Foundational text for C-X bond assignments).

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 1-Bromo-2-propanol (Analog). National Institute of Standards and Technology.[4][5][6]

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 1-Bromo-3-fluoropropane (Analog). National Institute of Standards and Technology.[4][5][6]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Reference for specific C-F vs C-Br frequency shifts).

Sources

Strategic Selection: 1-Bromo-3-fluoropropan-2-ol vs. Epifluorohydrin in Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1-Bromo-3-fluoropropan-2-ol and Epifluorohydrin for the synthesis of fluorinated epoxides and their derivatives.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Precursor vs. The Active Electrophile

In the synthesis of fluorinated pharmaceutical intermediates—specifically those containing the fluorohydrin or fluoromethyl-epoxide motif—the choice between This compound (BFP) and Epifluorohydrin (EFH) is effectively a choice between a stable precursor and a volatile active electrophile .

  • Epifluorohydrin (EFH) offers direct reactivity and higher atom economy in the coupling step but suffers from high volatility, significant toxicity, and lower storage stability.

  • This compound (BFP) serves as a robust "mask" for the epoxide. It allows for in situ generation of the epoxide, offering superior handling safety and regiocontrol, albeit with the generation of stoichiometric salt byproducts.

Verdict: For process scale-up and safety , BFP is the superior choice. For rapid, small-scale exploratory chemistry where atom economy and reaction speed are paramount, EFH is preferred.

Chemical Profiles & Mechanistic Causality

Understanding the fundamental difference in reactivity requires analyzing the electrophilic nature of both species.

FeatureThis compound (BFP)Epifluorohydrin (EFH)
Structure


Role Latent Electrophile (Precursor)Active Electrophile
Boiling Point ~156°C (Predicted)~85°C
Stability High (shelf-stable liquid)Low (prone to polymerization/hydrolysis)
Reactivity Mode Requires base activation (cyclization)Direct nucleophilic attack (

)
Mechanistic Pathways

The following Graphviz diagram illustrates the convergent pathways. Note that BFP must first cyclize to EFH (Pathway A) before reacting with the nucleophile, whereas EFH reacts directly (Pathway B).

ReactionPathways cluster_legend Pathway Comparison BFP This compound (Stable Precursor) EFH Epifluorohydrin (Active Species) BFP->EFH Cyclization (-HBr) (In-situ or Isolated) Base Base (e.g., NaOH, K2CO3) Base->EFH Intermediate Transition State (Regioselective Attack) EFH->Intermediate S_N2 Attack (C3 Position) Nuc Nucleophile (R-OH, R-NH2) Nuc->Intermediate Product Fluorinated Product (R-X-CH2-CH(OH)-CH2F) Intermediate->Product Ring Opening

Caption: Pathway A (Blue) represents the activation of BFP to EFH. Pathway B (Red) represents the direct utilization of EFH. Both converge at the nucleophilic attack step.

Comparative Performance Analysis

Regioselectivity

Contrary to perfluorinated epoxides (like hexafluoropropylene oxide) which undergo attack at the substituted carbon, Epifluorohydrin behaves similarly to Epichlorohydrin .

  • Mechanism:

    
     attack.
    
  • Driving Force: Steric hindrance directs the nucleophile to the terminal carbon (

    
    ). The fluorine atom at 
    
    
    
    exerts an inductive electron-withdrawing effect (-I), which destabilizes the developing positive charge at
    
    
    , further discouraging attack at the central carbon.
  • Outcome: Both reagents yield the same major regioisomer: 1-substituted-3-fluoro-2-propanol .

Yield & Purity
  • EFH (Direct): Often yields higher purity crude products because there are no inorganic salts generated from the cyclization step during the coupling reaction. However, EFH is sensitive to moisture and can hydrolyze to the diol.

  • BFP (In-Situ): The reaction generates stoichiometric bromide salts (e.g., NaBr). While this requires a filtration or wash step, the slow generation of the epoxide (controlled by base addition) can prevent "runaway" exotherms and polymerization of the epoxide, often resulting in higher isolated yields for sluggish nucleophiles.

Safety & Handling (The Deciding Factor)

This is the primary differentiator for industrial applications.

ParameterEpifluorohydrin (EFH)This compound (BFP)
Volatility High Risk. High vapor pressure; requires fume hood and potentially closed systems.Low Risk. Low vapor pressure liquid; easier to weigh and transfer.
Toxicity High. Alkylating agent; potential mutagen/carcinogen. Inhalation hazard.[1][2][3]Moderate. Toxic if swallowed/absorbed, but reduced inhalation risk.
Storage Poor. Can polymerize or degrade. Requires refrigeration/stabilizers.Excellent. Stable at room temperature for extended periods.

Experimental Protocols

Protocol A: Synthesis of Epifluorohydrin from BFP

Use this if you require isolated EFH for a specific sensitive reaction.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Hydroxide (NaOH) (2.0 equiv, 50% aq. solution)

  • Solvent: Diethyl ether or MTBE

Method:

  • Setup: Charge this compound into a round-bottom flask equipped with a mechanical stirrer and a dropping funnel. Cool to 0°C.[4]

  • Cyclization: Add the 50% NaOH solution dropwise over 30 minutes, maintaining the temperature below 10°C. The biphasic mixture will become turbid.

  • Reaction: Stir vigorously at 0–5°C for 2 hours. Monitor by GC/TLC (disappearance of bromohydrin).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with ether.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Purification: Carefully distill the solvent (atmospheric pressure) and then distill the product under reduced pressure (or atmospheric if stable). Caution: Product is volatile.

  • Yield: Expect 70–85%.

Protocol B: Direct Synthesis of Fluorinated Beta-Blocker Intermediate (In-Situ Method)

Use this for one-pot synthesis of 1-aryloxy-3-fluoro-2-propanols.

Target: 1-(1-Naphthyloxy)-3-fluoropropan-2-ol Reagents:

  • 1-Naphthol (1.0 equiv)[5]

  • This compound (1.2 equiv)[6]

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Method:

  • Activation: Dissolve 1-Naphthol in Acetonitrile. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Addition: Add this compound dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Mechanism Note: The base cyclizes BFP to EFH in situ, which is immediately trapped by the phenoxide.

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , excess carbonate).
    
  • Isolation: Concentrate the filtrate under vacuum. Dissolve residue in EtOAc, wash with water and brine.

  • Purification: Recrystallize from hexane/EtOAc or purify via silica gel chromatography.

  • Self-Validation: Verify structure via

    
    -NMR (look for the characteristic splitting of the 
    
    
    
    group, typically a doublet of doublets around
    
    
    4.5 ppm with
    
    
    ).

References

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary: Epifluorohydrin. National Center for Biotechnology Information. [Link]

  • Regioselectivity in Epoxide Ring Opening. Master Organic Chemistry. (General mechanistic grounding for S_N2 attack on substituted epoxides). [Link]

  • Synthesis of Fluorinated Beta-Blockers. Journal of Medicinal Chemistry. (Contextual reference for aminolysis of epoxides in drug synthesis). [Link]

  • Safety Data Sheet: 1-Bromo-3-fluoropropane (Analogous Handling). Cole-Parmer. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 1-Bromo-3-fluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 1-Bromo-3-fluoropropan-2-ol, a chiral intermediate vital in the synthesis of specialized pharmaceutical and agrochemical compounds. We will dissect the causality behind methodological choices, offering a self-validating framework for robust and reliable purity analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound analytical method for this and structurally similar polar, halogenated compounds.

Understanding the Analyte: this compound

This compound is a small, polar, and chiral molecule. Its structure presents a unique set of challenges for chromatographic separation:

  • High Polarity: The presence of a hydroxyl (-OH) and a fluorine (-F) group imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns.

  • Chirality: The molecule possesses a stereocenter at the second carbon, meaning it exists as a pair of enantiomers. For pharmaceutical applications, it is often crucial to separate and quantify these enantiomers, as they may exhibit different pharmacological activities and toxicities.

  • Lack of a Strong Chromophore: The molecule does not possess a strong UV-absorbing chromophore, which can present detection challenges.

A thorough understanding of these properties is paramount in developing a selective and sensitive HPLC method for its purity assessment.

Strategic Approaches to Method Development: A Comparative Analysis

The selection of the chromatographic mode is the most critical decision in HPLC method development. For this compound, two primary approaches warrant consideration: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). Furthermore, the chiral nature of the analyte necessitates a strategy for enantiomeric separation.

Reversed-Phase (RP) HPLC: The Workhorse with Caveats

Reversed-phase HPLC is the most common chromatographic technique due to its versatility and robustness.[1] A typical starting point for a molecule of moderate polarity would be a C18 column with a mobile phase of water and acetonitrile.

Causality of Parameter Selection in RP-HPLC:

  • Stationary Phase: While a standard C18 column is a good initial choice, the high polarity of this compound may result in insufficient retention. To overcome this, polar-embedded or polar-endcapped C18 columns can be employed. These phases offer enhanced retention for polar analytes.

  • Mobile Phase: A simple mobile phase of water and an organic modifier like acetonitrile or methanol is typically used. To improve peak shape and retention of the polar analyte, a low concentration of an acidic modifier like formic acid or phosphoric acid can be added to the mobile phase.

  • Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is a common approach. However, this can be susceptible to interference from mobile phase impurities. Refractive Index (RI) detection is another option, but it is less sensitive and not compatible with gradient elution. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more sensitive universal detection methods that are compatible with gradient elution.

Limitations of RP-HPLC for this Analyte:

The primary limitation is achieving adequate retention. Even with polar-modified columns, the analyte may elute at or near the void volume, making accurate quantification challenging.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Targeted Approach for Polar Analytes

HILIC is a powerful alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[1][2][3][4][5][6][7] In HILIC, a polar stationary phase is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile.

Causality of Parameter Selection in HILIC:

  • Stationary Phase: A variety of polar stationary phases can be used in HILIC, including bare silica, amide, diol, and zwitterionic phases. The choice of stationary phase will influence the selectivity of the separation.

  • Mobile Phase: The mobile phase in HILIC consists of a high percentage of organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer. The water content is the strong eluting solvent in HILIC. Buffers, such as ammonium formate or ammonium acetate, are often used to control the pH and ionic strength, which can significantly impact retention and peak shape.[3]

  • Detection: Similar to RP-HPLC, universal detectors like ELSD or CAD are well-suited for HILIC, especially when volatile mobile phases are used.

Advantages of HILIC for this Analyte:

HILIC offers significantly better retention for polar compounds like this compound, leading to improved resolution from impurities and better overall method performance.

Chiral Separation: Resolving the Enantiomers

As a chiral molecule, the separation of the enantiomers of this compound is a critical aspect of its purity analysis. Two main strategies can be employed:

  • Direct Chiral Separation using Chiral Stationary Phases (CSPs): This is the most direct approach, where the enantiomers are separated on a column containing a chiral selector. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and can be operated in both normal-phase and reversed-phase modes.[8][9][10][11]

  • Indirect Chiral Separation via Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). Common derivatizing agents for alcohols include chiral isocyanates or chloroformates.[12][13][14][15]

Comparison of Chiral Separation Strategies:

FeatureDirect Separation (CSP)Indirect Separation (Derivatization)
Simplicity Simpler, no reaction step required.More complex, requires a validated derivatization reaction.
Method Development Can be more empirical, requiring screening of different CSPs and mobile phases.Method development for the separation of diastereomers is often more straightforward.
Potential for Artifacts Lower risk of artifacts.Risk of incomplete reaction, side reactions, or racemization during derivatization.
Cost Chiral columns are generally more expensive.Derivatizing agents can be costly, and additional validation is required.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for method development and should be optimized based on the specific instrumentation and requirements. All methodologies should be validated in accordance with ICH guidelines.[16][17][18][19][20]

Achiral Purity Determination: A Comparative Workflow

This workflow outlines the parallel development of RP-HPLC and HILIC methods for the determination of overall purity.

MethodDevelopmentWorkflow cluster_RP Reversed-Phase (RP) HPLC cluster_HILIC Hydrophilic Interaction (HILIC) RP_Start Start with C18 Column (e.g., 4.6 x 150 mm, 5 µm) RP_MobilePhase Mobile Phase Screening: Water/Acetonitrile Gradient RP_Start->RP_MobilePhase RP_Optimize Optimize Gradient, Flow Rate, and Temperature RP_MobilePhase->RP_Optimize RP_CheckRetention Adequate Retention? RP_Optimize->RP_CheckRetention RP_Success Method Optimized RP_CheckRetention->RP_Success Yes RP_Alternative Consider Polar-Embedded/ Polar-Endcapped C18 RP_CheckRetention->RP_Alternative No RP_Alternative->RP_MobilePhase HILIC_Start Start with Amide or Silica Column (e.g., 4.6 x 150 mm, 5 µm) HILIC_MobilePhase Mobile Phase Screening: Acetonitrile/Aqueous Buffer Gradient HILIC_Start->HILIC_MobilePhase HILIC_Optimize Optimize Gradient, Buffer Conc., and Temperature HILIC_MobilePhase->HILIC_Optimize HILIC_CheckSeparation Good Separation? HILIC_Optimize->HILIC_CheckSeparation HILIC_Success Method Optimized HILIC_CheckSeparation->HILIC_Success Yes HILIC_Alternative Screen Other HILIC Phases (Diol, Zwitterionic) HILIC_CheckSeparation->HILIC_Alternative No HILIC_Alternative->HILIC_MobilePhase Analyte This compound Purity Analysis Analyte->RP_Start Analyte->HILIC_Start

Caption: Comparative workflow for achiral HPLC method development.

Table 1: Starting Conditions for Achiral HPLC Method Development

ParameterReversed-Phase (RP) HPLCHydrophilic Interaction (HILIC)
Column C18, 4.6 x 150 mm, 5 µmAmide or Silica, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in Acetonitrile
Gradient 5% to 95% B in 20 min95% to 50% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 205 nm or ELSD/CADUV at 205 nm or ELSD/CAD
Injection Vol. 10 µL10 µL
Sample Prep. Dissolve in Mobile Phase A/B mixtureDissolve in Acetonitrile
Chiral Separation: Recommended Protocol

Based on simplicity and reduced risk of artifacts, direct chiral separation on a CSP is the recommended initial approach.

Table 2: Starting Conditions for Chiral HPLC Method Development

ParameterRecommended Conditions
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Ethanol (90:10, v/v) or other normal phase eluents
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 205 nm or RI
Injection Vol. 10 µL
Sample Prep. Dissolve in mobile phase

Justification of Choices:

  • Polysaccharide-based CSPs: These have demonstrated broad applicability for the separation of a wide range of chiral compounds, including alcohols.[8][9][10][11]

  • Normal Phase Mobile Phase: Normal phase eluents often provide better selectivity on polysaccharide-based CSPs compared to reversed-phase conditions.

Potential Impurities and Degradation Products

A robust purity method must be able to separate the active pharmaceutical ingredient (API) from all potential impurities. Based on the structure of this compound and general chemical principles, the following impurities should be considered:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors from the specific synthetic route.

    • Over-reacted Products: Di-brominated or di-fluorinated analogs.

    • Isomeric Impurities: Positional isomers such as 2-Bromo-3-fluoropropan-1-ol.

    • Reagent-Related Impurities: Byproducts from the brominating and fluorinating agents.

  • Degradation Products:

    • Hydrolysis Product: 3-Fluoropropane-1,2-diol, formed by the hydrolysis of the bromo group.

    • Oxidation Products: The secondary alcohol can be oxidized to the corresponding ketone, 1-Bromo-3-fluoropropan-2-one.[21]

The developed HPLC method should be challenged with samples spiked with these potential impurities or with stressed samples (e.g., acid, base, oxidative, thermal, and photolytic stress) to ensure specificity.

Method Validation: Ensuring Trustworthiness

Once a suitable HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[16][17][18][19][20] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Recommendations

The purity analysis of this compound requires a multifaceted approach that addresses its polarity and chirality.

  • For achiral purity , a HILIC method is highly recommended as the primary choice due to the high polarity of the analyte, which will likely lead to better retention and resolution compared to a standard reversed-phase method. However, a well-developed method on a polar-modified reversed-phase column could also be suitable.

  • For chiral purity , a direct separation on a polysaccharide-based chiral stationary phase is the most efficient and straightforward approach.

The final method of choice should be subjected to a rigorous validation study to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines. This comprehensive approach will ensure the quality and consistency of this compound used in downstream applications.

DecisionTree Start Purity Analysis of This compound IsChiral Is Enantiomeric Purity Required? Start->IsChiral Achiral Focus on Achiral Purity IsChiral->Achiral No Chiral Develop Chiral Separation Method IsChiral->Chiral Yes Polarity Assess Analyte Retention in RP-HPLC Achiral->Polarity DirectChiral Direct Chiral Separation (CSP) Chiral->DirectChiral IndirectChiral Indirect Chiral Separation (Derivatization) Chiral->IndirectChiral GoodRetention Good Retention? Polarity->GoodRetention UseRP Optimize RP-HPLC Method GoodRetention->UseRP Yes UseHILIC Develop HILIC Method GoodRetention->UseHILIC No RecommendDirect Recommended Approach DirectChiral->RecommendDirect

Sources

Reference Standards for 1-Bromo-3-fluoropropan-2-ol Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Impurity Analysis

Executive Summary

1-Bromo-3-fluoropropan-2-ol (CAS 2107-08-6) is a critical halogenated intermediate and potential genotoxic impurity (PGI) often encountered in the synthesis of fluorinated pharmaceuticals (e.g., Florfenicol intermediates). Its structural characterization presents unique challenges due to its lack of a strong UV chromophore, volatility, and chirality at the C2 position.[1]

This guide provides an objective comparison of analytical techniques for establishing this compound as a Reference Standard . Unlike routine solvents, this molecule requires a multi-detector approach to validate identity (NMR/MS) and potency (qNMR/Mass Balance) in compliance with ICH M7 guidelines for mutagenic impurities.[1]

Part 1: The Analytical Challenge

Characterizing this compound requires overcoming three specific hurdles:

  • Chromophore Absence: The molecule lacks conjugated

    
    -systems, rendering standard UV-Vis detection (HPLC-UV) ineffective.[1]
    
  • Isomeric Complexity: It must be distinguished from its regioisomer, 3-bromo-2-fluoro-1-propanol (CAS 4161-56-2), and potentially separated from its enantiomer if used in chiral synthesis.[1]

  • Genotoxic Potential: As an alkylating agent, it falls under the "Cohort of Concern" logic in ICH M7, requiring high-sensitivity detection limits (often ppm or ppb levels) in the final drug substance.[1]

Part 2: Comparative Analysis of Characterization Techniques

The following table compares the three primary methodologies for validating a reference standard of this compound.

Table 1: Technique Comparison Matrix
FeatureHigh-Field NMR (

H,

F)
GC-MS (EI Source) HPLC-RI / ELSD
Primary Utility Structural Identity & Potency (qNMR) Trace Quantitation & Impurity Profiling Purity Assay (High Concentration)
Specificity High. Unambiguously identifies the regioisomer via

coupling constants.
Medium. Mass spectra of isomers are similar; relies on retention time.[1]Low. Non-specific detection based on refractive index or scattering.[1]
Sensitivity Low (mg required).[1]Very High (ng to pg levels).[1]Low to Medium.[1]
Isomer Distinction Excellent.

F signal splitting is distinct for the 2-fluoro vs. 3-fluoro isomers.
Good (if chromatographically resolved).[1]Poor (requires specific column chemistry).
Reference Standard Requirement Can be the primary method to assign potency (qNMR).[1]Requires an existing qualified standard for quantitation.[1]Requires an existing qualified standard.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Structural Confirmation via Multi-Nuclear NMR

Objective: To unambiguously confirm the structure of this compound and distinguish it from the 2-fluoro isomer.

  • Solvent: CDCl

    
     (preferred for solubility) or DMSO-
    
    
    
    (if exchangeable proton observation is required).[1]
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Key Spectral Features to Verify:

    • 
      F NMR (Critical):  Look for a signal around -230 ppm (typical for primary alkyl fluorides).[1]
      
      • Splitting: It should appear as a triplet of doublets (td) . The triplet arises from the geminal coupling to the two C3 protons (

        
         Hz), and the doublet from the vicinal coupling to the C2 proton (
        
        
        
        Hz).[1]
    • 
      H NMR: 
      
      • 
         4.4-4.6 ppm:  Two protons (C3-
        
        
        
        ) appearing as a doublet of doublets (due to large
        
        
        coupling).[1]
      • 
         3.5-3.6 ppm:  Two protons (C1-
        
        
        
        ) appearing as a doublet or multiplet (coupling to C2-H).[1]
      • 
         4.0-4.2 ppm:  One proton (C2-
        
        
        
        ) as a multiplet.[1]
Protocol B: Impurity Profiling via GC-MS

Objective: To assess volatile impurities and confirm mass fragmentation.

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-624 or VF-624ms (30 m x 0.25 mm, 1.4 µm film).[1] Note: Thick film is required to retain this volatile alcohol.[1]

  • Injection: 1 µL, Split 10:1.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • MS Source: Electron Impact (EI), 70 eV.[1]

  • Fragmentation Pattern Interpretation:

    • Molecular Ion (M+): 156/158 (weak, 1:1 ratio for

      
      Br/
      
      
      
      Br).[1]
    • Base Peak: Often

      
       31 (
      
      
      
      ) or loss of
      
      
      .[1]
    • Diagnostic Loss: Look for M-33 (Loss of

      
      ) and M-93/95 (Loss of 
      
      
      
      ).[1]

Part 4: Reference Standard Qualification Workflow

To certify a batch of this compound as a Primary Reference Standard , you cannot rely on a simple "Area %" from GC. You must use a Mass Balance or qNMR approach.[1]

Method: Potency Assignment ( )[1]


  • Chromatographic Purity (

    
    ):  Determine via GC-FID (Flame Ionization Detector) for universality.
    
  • Residual Solvents (

    
    ):  Determine via Headspace GC.
    
  • Water Content (

    
    ):  Karl Fischer Titration (Coulometric).
    
  • Residue on Ignition (

    
    ):  Sulfated ash test (usually negligible for this liquid).
    

Alternative: Quantitative NMR (qNMR) [1]

  • Use an Internal Standard (IS) such as Maleic Acid or TCNB (traceable to NIST).[1]

  • Compare the integration of the C2-methine proton of the analyte against the IS protons.[1] This provides a direct potency value without requiring factor summation.[1]

Part 5: Visualization & Workflows

Diagram 1: The Qualification Workflow

This diagram illustrates the logical flow from synthesis to a qualified reference standard.[1]

QualificationWorkflow cluster_Assay Potency Assignment (Choose One) Start Crude this compound Purification Distillation / Prep-HPLC Start->Purification Identity Identity Confirmation (1H/19F NMR, MS, IR) Purification->Identity MassBalance Mass Balance Approach (GC + KF + ROI) Identity->MassBalance Option A qNMR qNMR Approach (vs. NIST Traceable IS) Identity->qNMR Option B Final Qualified Reference Standard (CoA Generation) MassBalance->Final qNMR->Final

Caption: Workflow for converting crude material into a qualified Reference Standard using Mass Balance or qNMR.

Diagram 2: Analytical Method Decision Matrix

This diagram guides the selection of the correct technique based on the analytical goal.[1]

MethodSelection Goal What is the Analytical Goal? Structure Structural Elucidation (Isomer ID) Goal->Structure Trace Trace Impurity in API (< 0.1%) Goal->Trace Potency Standard Potency Assignment Goal->Potency Method1 19F / 1H NMR (Coupling Constants) Structure->Method1 Method2 GC-MS (SIM Mode) Derivatization optional Trace->Method2 Method3 qNMR or GC-FID + KF Potency->Method3

Caption: Decision matrix for selecting analytical techniques based on specific characterization needs.

References

  • Santa Cruz Biotechnology. 1-Bromo-3-fluoropropane (Precursor Context & Properties).[1] Retrieved from [1]

  • ChemicalBook. this compound (CAS 2107-08-6) Product Database.[1] Retrieved from [1]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2] Retrieved from [1]

  • GuideChem. this compound Properties and Safety Data. Retrieved from

  • BenchChem. Synthetic Methodologies for this compound from Epifluorohydrin. Retrieved from [1]

Sources

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Reactant of Route 1
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